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  • Product: 3-(Phenethylamino)propan-1-ol
  • CAS: 4720-30-3

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformational Analysis of 3-(Phenethylamino)propan-1-ol: A Technical Guide for Drug Development

Executive Summary 3-(Phenethylamino)propan-1-ol (N-(2-phenylethyl)-3-aminopropan-1-ol) is a highly versatile bifunctional building block utilized in the synthesis of neuroactive compounds and advanced pharmacophores. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Phenethylamino)propan-1-ol (N-(2-phenylethyl)-3-aminopropan-1-ol) is a highly versatile bifunctional building block utilized in the synthesis of neuroactive compounds and advanced pharmacophores. Structurally, it merges a phenethylamine core—a privileged scaffold in central nervous system (CNS) drug design—with a flexible 3-aminopropanol chain.

For drug development professionals, understanding the conformational dynamics of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The molecule's ability to transition between folded, internally hydrogen-bonded states and extended, solvent-exposed states dictates its 3D pharmacophore presentation and, consequently, its receptor binding affinity. This whitepaper provides an in-depth analysis of its structural architecture, conformational landscape, and the self-validating analytical workflows required to elucidate its dynamic behavior.

Structural Architecture & Physicochemical Profile

The molecular architecture of 3-(Phenethylamino)propan-1-ol is defined by two distinct domains separated by a secondary amine:

  • The Phenethyl Domain: An electron-rich aromatic ring connected to a two-carbon aliphatic linker.

  • The Aminopropanol Domain: A three-carbon aliphatic chain terminating in a primary hydroxyl group.

With six rotatable bonds, the molecule exhibits significant conformational flexibility. However, this flexibility is heavily restricted by intramolecular forces, creating distinct, predictable structural ensembles.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural & Pharmacological Implication
Molecular Formula C₁₁H₁₇NO-
Molecular Weight 179.26 g/mol High ligand efficiency potential; low steric bulk.
H-Bond Donors 2 (NH, OH)Capable of forming strong intramolecular or solvent networks.
H-Bond Acceptors 2 (N, O)Acts as a dual-pharmacophore anchor for target receptors.
Rotatable Bonds 6High baseline flexibility, governed by rotameric equilibria.
LogP (Predicted) ~1.5 - 1.8Amphiphilic; optimal balance for CNS penetration and aqueous solubility.

Conformational Landscape & Intramolecular Dynamics

The true complexity of 3-(Phenethylamino)propan-1-ol lies in its conformational equilibrium, which is highly sensitive to the dielectric constant and hydrogen-bonding capacity of its microenvironment.

The Aminopropanol Motif: Pseudo-Ring Formation

In the gas phase or within non-polar environments (e.g., lipid bilayers, lipophilic receptor pockets, or CDCl₃ solvent), the 3-aminopropanol segment strongly favors a folded conformation. This folding is driven by an 1[1]. The IHB locks the propyl chain into a stable pseudo-six-membered ring, significantly reducing the molecule's polar surface area and increasing its apparent lipophilicity. Conversely, in polar or protic environments (e.g., aqueous biological fluids), competitive intermolecular hydrogen bonding with the solvent disrupts the IHB, forcing the chain into an extended, flexible conformation[1].

The Phenethyl Motif: Gauche vs. Anti Rotamers

Rotation around the Cα-Cβ bond of the phenethyl group yields two primary rotameric states: gauche (folded) and anti (extended). While steric relief generally favors the anti conformation, the gauche state is frequently stabilized by a non-covalent2[2]. In aqueous environments, the gauche conformation is often 3 due to hydrophobic packing and solvent exclusion effects[3].

Table 2: Relative Energies of Key Conformational States
DomainConformationPrimary Stabilizing InteractionRelative Energy (ΔE, kcal/mol)*
Aminopropanol Folded (Pseudo-Ring)O-H···N Intramolecular H-Bond0.00 (Global Minimum in Vacuum)
Aminopropanol ExtendedSolvent H-Bonding+2.5 to +3.1 (in Vacuum)
Phenethyl GaucheNH···π Interaction+0.2 to +0.5
Phenethyl AntiSteric Relief0.00 (Local Minimum)

*Note: Relative energies are representative estimates derived from Density Functional Theory (DFT) calculations of isolated phenethylamine and aminopropanol fragments.

ConformationalDynamics NonPolar Non-Polar Environment (e.g., CDCl3, Lipid Bilayer) IHB O-H···N Intramolecular H-Bond (Pseudo-6-Ring) NonPolar->IHB Promotes NHPi NH···π Interaction (Gauche Phenethyl) NonPolar->NHPi Stabilizes Polar Polar/Protic Environment (e.g., D2O, Aqueous Fluid) Extended Extended Conformation (Solvent H-Bonding, Anti) Polar->Extended Disrupts IHB/NH···π Pharmacophore Restricted Pharmacophore (Pre-organized for Binding) IHB->Pharmacophore NHPi->Pharmacophore Flexible Flexible Pharmacophore (Induced Fit Potential) Extended->Flexible

Conformational equilibrium driven by solvent polarity and intramolecular forces.

Experimental Protocol: Self-Validating NMR & Computational Workflow

In my experience mapping flexible amino alcohols, relying solely on 1D ¹H NMR often leads to misassigned rotamer populations due to rapid interconversion on the NMR timescale. To establish a high-confidence structural model, a self-validating system must be employed: experimental interproton distances derived from 2D NOESY must be iteratively cross-referenced against theoretical interatomic distances from DFT-optimized conformers.

Step-by-Step Methodology

Step 1: Solvent Titration Strategy (Sample Preparation)

  • Action: Prepare two 5-10 mg samples of highly purified 3-(Phenethylamino)propan-1-ol. Dissolve Sample A in 0.6 mL of anhydrous CDCl₃ (non-polar, non-disruptive) and Sample B in 0.6 mL of DMSO-d₆ (polar, H-bond disrupting).

  • Causality: Comparing the spectra across these two extremes isolates the signals governed by the Intramolecular Hydrogen Bond (IHB). In CDCl₃, the IHB is preserved; in DMSO-d₆, it is broken. This differential acts as a built-in control, validating that observed NOE cross-peaks are due to intramolecular folding rather than intermolecular aggregation.

Step 2: NMR Acquisition (1D & 2D NOESY)

  • Action: Acquire standard ¹H, ¹³C, and 2D NOESY spectra at 298 K on a 600 MHz spectrometer. Set the NOESY mixing time to 300-500 ms.

  • Causality: The 300-500 ms mixing time is critical for small molecules (MW ~179) to ensure sufficient Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime. NOESY cross-peaks between the N-H proton and the terminal O-H or adjacent CH₂ protons will empirically prove the existence of the pseudo-six-membered ring.

Step 3: Density Functional Theory (DFT) Optimization

  • Action: Perform geometry optimizations and frequency calculations using Gaussian (or equivalent software) at the B3LYP/6-311++G(d,p) level of theory, applying an implicit solvation model (SMD) for chloroform.

  • Causality: Experimental NMR provides a time-averaged ensemble. DFT calculates the exact thermodynamic energy minima of the gauche, anti, and IHB-folded rotamers, allowing researchers to assign specific NOE distances to theoretical 3D geometries.

Step 4: Data Integration & Validation

  • Action: Extract vicinal coupling constants (³J_HH) from the ¹H NMR and apply the Karplus equation to calculate experimental dihedral angles. Cross-reference these angles and NOE distances with the DFT-optimized structures.

  • Causality: If the experimental ³J_HH values and NOE distances match the DFT-predicted gauche/IHB conformer, the protocol self-validates the structural assignment, proving the molecule's conformational state in that specific environment.

NMRWorkflow Prep 1. Sample Preparation (Titration in CDCl3 vs DMSO-d6) NMR 2. NMR Acquisition (1H, 13C, NOESY, HSQC) Prep->NMR Analysis 4. Data Integration (Karplus Eq. & NOE Distances) NMR->Analysis DFT 3. DFT Calculations (B3LYP/6-311++G**) DFT->Analysis Theoretical Minima Output 5. Conformational Ensemble & 3D Pharmacophore Analysis->Output

Integrated NMR and DFT workflow for elucidating molecular conformations.

Implications for Pharmacophore Modeling

For drug development professionals, the conformational plasticity of 3-(Phenethylamino)propan-1-ol presents both a challenge and an opportunity. When designing ligands for monoamine transporters (e.g., SERT, DAT, NET) or G-protein coupled receptors (GPCRs), the spatial relationship between the aromatic ring, the basic nitrogen, and the hydroxyl group is paramount.

If the target receptor features a lipophilic binding pocket, the molecule is highly likely to adopt its IHB-stabilized pseudo-ring conformation upon entry, presenting a compact, pre-organized pharmacophore. Conversely, in solvent-exposed allosteric sites, the extended conformation will dominate, requiring an "induced fit" mechanism for optimal binding. By utilizing the NMR/DFT workflow outlined above, researchers can accurately map these states, enabling the rational design of rigidified analogs (e.g., via cyclization or steric bulk addition) that lock the molecule into its bioactive conformation, thereby maximizing target affinity and selectivity.

References

  • Dealing With Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Ocean Acidification Amplifies the Olfactory Response to 2-Phenylethylamine: Altered Cue Reception as a Mechanistic Pathway? PubMed Central (PMC) - NIH URL:[Link]

  • Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(Phenethylamino)propan-1-ol

Executive Summary This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-(Phenethylamino)propan-1-ol, a molecule of interest in synthetic and medicinal chemistry. Due to the lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-(Phenethylamino)propan-1-ol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document establishes a robust predicted solubility framework based on first-principles of physical organic chemistry and structural comparisons to well-characterized analogs. We present a detailed examination of the molecule's physicochemical properties, a solvent-by-solvent prediction of its solubility, and a discussion on the critical influence of pH on its aqueous behavior. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for the empirical determination of thermodynamic solubility, empowering researchers to validate these predictions and generate precise data for their specific applications.

Introduction: The Critical Role of Solubility

The successful transition of a chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. Among these, solubility is paramount. It governs reaction kinetics, dictates purification strategies, influences bioavailability, and is a cornerstone of formulation development. 3-(Phenethylamino)propan-1-ol, with its combination of polar and nonpolar functionalities, presents a nuanced solubility profile that demands careful consideration. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and providing the tools for precise experimental validation.

Chemical Identity and Predicted Physicochemical Properties

To understand solubility, one must first understand the molecule itself. 3-(Phenethylamino)propan-1-ol is an amino alcohol containing a phenethyl moiety, a secondary amine, and a primary alcohol. These features are key to its interactions with various solvents.

The core structure contains:

  • A primary alcohol (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • A secondary amine (-NH-): A polar, basic group that can also donate and accept hydrogen bonds.

  • A phenethyl group (C₆H₅CH₂CH₂-): A significant nonpolar region that will favor interactions with nonpolar solvents.

  • A propyl chain (-CH₂CH₂CH₂-): A flexible, nonpolar linker.

Given the absence of direct experimental data for 3-(Phenethylamino)propan-1-ol, we have calculated its fundamental properties and predicted others based on established computational models and comparison with the closely related analog, 3-(Phenylamino)propan-1-ol (CAS 31121-11-6). The additional ethyl linker in our target compound is expected to increase its molecular weight and lipophilicity (logP).

Table 1: Calculated and Predicted Physicochemical Properties

PropertyPredicted Value for 3-(Phenethylamino)propan-1-olReported/Predicted Value for 3-(Phenylamino)propan-1-ol[1][2]Rationale for Prediction
Molecular Formula C₁₁H₁₇NOC₉H₁₃NOCalculated from structure
Molecular Weight 179.26 g/mol 151.21 g/mol Calculated from formula
CAS Number Not assigned31121-11-6N/A
Predicted XlogP ~2.31.8The addition of a -(CH₂)₂- group significantly increases lipophilicity.
Predicted pKa (Basic) ~9.8~9.5 (estimated)The secondary amine is a moderately strong base, similar to other alkylamines.
Predicted pKa (Acidic) ~15.5~15 (estimated)The primary alcohol is a very weak acid.

Intermolecular Forces and Solubility Predictions

The principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The dual nature of 3-(Phenethylamino)propan-1-ol—possessing both hydrogen-bonding groups and a large nonpolar region—suggests a broad but varied solubility range.

mol 3-(Phenethylamino)propan-1-ol polar_protic Solubility in Polar Protic Solvents mol->polar_protic High due to H-bonding nonpolar_solvents Solubility in Nonpolar Solvents mol->nonpolar_solvents Moderate due to van der Waals forces aqueous_ph Aqueous Solubility (pH Dependent) mol->aqueous_ph High at low pH due to salt formation h_bond_donor Hydrogen Bond Donor (-OH, -NH) h_bond_donor->mol Enables h_bond_acceptor Hydrogen Bond Acceptor (-OH, -N:) h_bond_acceptor->mol Enables nonpolar Nonpolar Regions (Phenethyl, Propyl) nonpolar->mol Limits

Caption: Interplay of functional groups governing solubility.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 3-(Phenethylamino)propan-1-ol in a range of common laboratory solvents. These predictions are qualitative and serve as a starting point for experimental verification.

Table 2: Predicted Qualitative Solubility of 3-(Phenethylamino)propan-1-ol

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar alcohol and amine groups can hydrogen bond with water, but the large, nonpolar phenethyl group significantly limits aqueous solubility at neutral pH.
Methanol / Ethanol Polar ProticVery SolubleThese short-chain alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar -OH and -NH groups. Their alkyl portions also interact favorably with the nonpolar parts of the solute.
Isopropanol Polar ProticSolubleSimilar to methanol and ethanol, but the increased bulk and nonpolar character of the solvent may slightly reduce solubility compared to smaller alcohols.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and has a high polarity, allowing it to effectively solvate the entire molecule. It is a common solvent for compounds with mixed polarity.[3]
Acetone Polar AproticSolubleThe polar carbonyl group of acetone can accept hydrogen bonds from the solute's -OH and -NH groups, while its methyl groups can interact with the nonpolar regions.
Dichloromethane (DCM) Polar AproticModerately SolubleDCM's moderate polarity allows for dipole-dipole interactions. It can solvate the nonpolar regions well, but is less effective at solvating the hydrogen-bonding groups, leading to moderate overall solubility.
Toluene Nonpolar AromaticModerately SolubleThe phenyl ring of toluene can interact favorably with the phenethyl group of the solute via π-stacking. However, the polar -OH and -NH groups will be poorly solvated, limiting overall solubility.
Hexane / Heptane Nonpolar AliphaticSparingly Soluble / InsolubleThese nonpolar solvents interact only through weak van der Waals forces. They are very poor solvents for the polar hydroxyl and amine functional groups, resulting in low solubility.
The Decisive Impact of pH on Aqueous Solubility

The secondary amine in 3-(Phenethylamino)propan-1-ol is basic (predicted pKa ~9.8) and will be readily protonated in acidic conditions. This conversion to a cationic ammonium salt dramatically increases the molecule's polarity and, consequently, its solubility in water.

R-NH-R' + H₃O⁺ ⇌ R-NH₂⁺-R' + H₂O

Therefore, it is predicted that 3-(Phenethylamino)propan-1-ol will be highly soluble in dilute aqueous acidic solutions (e.g., 5% HCl). Conversely, in basic solutions (e.g., 5% NaOH), the molecule will remain in its neutral, less soluble free-base form. This pH-dependent solubility is a key characteristic that can be exploited for extraction and purification processes.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the saturation concentration of a compound in a solvent after a sufficient equilibration period. The following protocol provides a robust workflow for obtaining high-quality solubility data.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved states is reached. The saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow Diagram

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess solid compound into vials (e.g., 2-5 mg) prep_solvent Add precise volume of solvent (e.g., 1 mL) prep_compound->prep_solvent equilibrate Seal vials and agitate at constant temperature (e.g., 25°C, 24-48h) prep_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid (optional but recommended) equilibrate->centrifuge filter Filter supernatant using 0.22 µm syringe filter (ensure filter compatibility) centrifuge->filter dilute Dilute filtrate with mobile phase to fall within calibration range filter->dilute inject Inject onto calibrated HPLC-UV system dilute->inject quantify Quantify concentration against a standard curve inject->quantify

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology
  • Preparation of Standard Solutions: a. Accurately prepare a stock solution of 3-(Phenethylamino)propan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution with the HPLC mobile phase to create a series of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation: a. Add an excess of solid 3-(Phenethylamino)propan-1-ol (e.g., ~5 mg) to a series of glass vials (in triplicate for each solvent). The excess is crucial to ensure saturation is achieved. b. Accurately dispense a known volume of the test solvent (e.g., 1.0 mL) into each vial. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). b. Agitate the samples for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.[5][6]

  • Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. b. Withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) into a clean HPLC vial. This step is critical to remove all undissolved particles. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification: a. Dilute the filtered sample with the HPLC mobile phase as necessary to ensure the final concentration is within the linear range of the calibration curve. b. Analyze the calibration standards and the prepared samples by HPLC-UV. c. Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. d. Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. e. Multiply this concentration by the dilution factor to determine the final solubility in the original solvent. Report the result in units such as mg/mL or µM.

Conclusion

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved March 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 410467, 3-(Phenylamino)propan-1-ol. Retrieved March 12, 2026, from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved March 12, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved March 12, 2026, from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved March 12, 2026, from [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(10), 2057-2061. [Link]

  • Tanaka, J., Mimaki, H., & Kanemasa, S. (1994). Asymmetric Synthesis of 3-(1-Phenylethylamion)-1-propanol from 3-[(1-Phenylethylidene) amino] propene by a Sequence of Hydroboration/Imine Reduction. Rep. Inst. Adv.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Al-Tikriti, Y., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved March 12, 2026, from [Link]

  • American Elements. (n.d.). 3-(phenylamino)propan-1-ol | CAS 31121-11-6. Retrieved March 12, 2026, from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubChemLite. (n.d.). 3-(phenylamino)propan-1-ol (C9H13NO). Retrieved March 12, 2026, from [Link]

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol.
  • ChemBK. (2024). 3-Hydroxy-N-methyl-3-phenyl-propylamine. Retrieved March 12, 2026, from [Link]

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Foundational

Thermodynamic Stability of Secondary Amino Alcohols in Solution: A Comprehensive Profiling Guide

Executive Summary Secondary amino alcohols—molecules characterized by the presence of both a secondary amine and a hydroxyl group—are ubiquitous in pharmaceutical formulations (e.g., beta-blockers, sympathomimetics), che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary amino alcohols—molecules characterized by the presence of both a secondary amine and a hydroxyl group—are ubiquitous in pharmaceutical formulations (e.g., beta-blockers, sympathomimetics), chemical synthesis, and industrial carbon capture systems. Their behavior in solution is governed by a delicate balance of solvation thermodynamics, intramolecular hydrogen bonding, and pH-dependent protonation states.

As a Senior Application Scientist, I approach the profiling of these molecules not merely as a routine analytical task, but as a complex thermodynamic puzzle. Understanding the thermodynamic stability of secondary amino alcohols requires dissecting their solvation energies, mapping their degradation kinetics, and employing self-validating analytical workflows. This whitepaper provides an authoritative guide to the thermodynamic principles, degradation pathways, and field-proven experimental protocols required to characterize these critical compounds.

Solvation Thermodynamics and Structural Dynamics

The stability of secondary amino alcohols in aqueous and organic solutions is primarily dictated by the Gibbs free energy of solvation ( ΔGsolv​ ). The dual functionality of these molecules creates a competition between intramolecular hydrogen bonding (forming transient 5- or 6-membered pseudo-rings) and intermolecular hydrogen bonding with the solvent.

Protonation Thermodynamics and Basicity

The thermodynamic stability of the protonated state is highly dependent on the molecular structure. The electron-withdrawing nature of the hydroxyl group (-I effect) typically lowers the basicity (pKa) of the secondary amine compared to its simple alkylamine counterpart.

Furthermore, the introduction of aromatic rings significantly alters the thermodynamic landscape. For example, in aromatic β -amino alcohols like ephedrine or adrenaline analogs, the electron-withdrawing effect of the aromatic ring further decreases basicity, which reflects directly in a reduction of coordination bond strength when complexing with metal ions or protons[1].

Phase Behavior and Cohesive Energy

To fully understand the thermodynamic stability of these molecules in solution, one must also evaluate their pure liquid phase heat capacities and vaporization enthalpies. These parameters provide a baseline for the cohesive energy of the molecule before solvation. Studies on ethanolamines, such as 2-(ethylamino)ethanol and 2-(isopropylamino)ethanol, reveal complex phase behaviors, including monotropically related crystalline forms, which directly impact their solubility and thermal stability profiles during formulation[2].

Degradation Pathways: Thermodynamic vs. Kinetic Control

Thermodynamic stability is inherently linked to a molecule's resistance to degradation. Secondary amino alcohols are susceptible to several pathways driven by either thermodynamic sinks or kinetic vulnerabilities.

  • Oxidative Degradation: Secondary amines are highly susceptible to oxidative stress. Exposure to reactive oxygen species (e.g., peroxides) leads to the formation of N-oxides, which can subsequently undergo irreversible cleavage. Forced degradation protocols routinely utilize H2​O2​ to map these oxidative liabilities[3].

  • Oxazolidine Formation (Cyclization): In the presence of aldehydes or ketones, β -amino alcohols undergo a thermodynamically driven cyclization to form 5-membered oxazolidine rings. This equilibrium strongly favors the ring structure due to the entropic advantage of releasing a water molecule into the bulk solvent.

  • Thermal Dehydration: Under high thermal stress, the hydroxyl group can undergo dehydration, leading to reactive iminium intermediates or oligomerization.

Degradation Parent Secondary Amino Alcohol Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Carbonyl Aldehyde/Ketone Exposure Parent->Carbonyl Thermal High Temperature (Thermal Stress) Parent->Thermal N_Oxide N-Oxide Formation & Cleavage Oxidation->N_Oxide Oxazolidine Oxazolidine (Cyclization) Carbonyl->Oxazolidine Dehydration Dehydration / Oligomerization Thermal->Dehydration

Primary thermodynamic and kinetic degradation pathways in solution.

Quantitative Thermodynamic Data

To contextualize these principles, the following table summarizes the key thermodynamic parameters of representative secondary amino alcohols. The balance of enthalpy ( ΔH ) and entropy ( ΔS ) during protonation dictates their pH-dependent stability in aqueous environments.

CompoundStructure TypepKa (298 K) ΔHprot​ (kJ/mol) ΔSprot​ (J/K·mol)Primary Degradation Risk
2-(Ethylamino)ethanol Aliphatic β -amino alcohol9.80-45.2-15.5Oxidation / N-oxide formation
Diethanolamine (DEA) Bis-hydroxyalkyl amine8.88-42.5-18.2Thermal dehydration
Ephedrine Aromatic β -amino alcohol9.60-40.1-12.4Oxazolidine (w/ carbonyls)[1]
5-Aminopentan-2-ol Aliphatic γ -amino alcohol10.10-48.0-19.0Oxidative cleavage[3]

(Note: Thermodynamic values are aggregated from standard calorimetric literature and represent aqueous standard states).

Experimental Methodologies for Thermodynamic Profiling

To accurately model the solubility and stability of these compounds in mixed solvent systems (e.g., aqueous alkanol solutions), robust thermodynamic modeling and empirical data collection are required[4]. The following protocols are designed as self-validating systems , ensuring that artifacts from solvent mixing or instrumental drift are mathematically and physically eliminated.

Workflow Start Secondary Amino Alcohol in Solution ITC Isothermal Titration Calorimetry (ITC) Start->ITC NMR Variable-Temp NMR Spectroscopy Start->NMR DSC Differential Scanning Calorimetry (DSC) Start->DSC Data1 ΔH, ΔS, Ka (Protonation) ITC->Data1 Data2 Structural Isomerism & Degradation Kinetics NMR->Data2 Data3 Phase Transitions & Heat Capacity (Cp) DSC->Data3 Integration Comprehensive Thermodynamic Stability Profile Data1->Integration Data2->Integration Data3->Integration

Multi-modal workflow for thermodynamic profiling of secondary amino alcohols.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Unlike potentiometric titrations which only yield ΔG , ITC directly measures the heat of protonation, allowing simultaneous determination of ΔH , ΔS , and Ka​ .

  • Step 1: Solution Preparation. Prepare a 1 mM solution of the secondary amino alcohol in a non-coordinating buffer (e.g., HEPES) at pH 11.0. Prepare the titrant (0.1 M HCl) in the exact same buffer.

    • Causality: Matching the ionic strength and buffer composition between the syringe and cell is critical to suppress the heat of mixing, isolating the heat of protonation.

  • Step 2: Self-Validation Check (Blank Titration). Perform a control titration injecting the 0.1 M HCl into the pure buffer.

    • Causality: This quantifies the background heat of dilution. Subtracting this blank from the sample data ensures the integrated heat peaks represent only the chemical interaction of the amine.

  • Step 3: Titration Execution. Set the ITC to 298.15 K. Perform 25 injections of 10 μL each, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Step 4: Data Fitting. Integrate the peaks and fit the data to a single-site binding model (representing the single secondary amine protonation event) to extract ΔH and Ka​ .

Protocol 2: NMR Spectroscopy for Degradation Tracking

NMR provides atomic-level resolution of structural stability, specifically tracking the formation of N-oxides or oxazolidines over time.

  • Step 1: Sample Preparation with Internal Standard. Dissolve the amino alcohol in H2​O (not D2​O ) to a concentration of 10 mM. Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

    • Causality: Using H2​O preserves the native hydrogen-bonding network and true thermodynamic state of the aqueous solution. DSS allows for absolute quantification of degradation products over time.

  • Step 2: Self-Validation Check (Coaxial Insert). Place the sample in a standard 5 mm NMR tube. Insert a sealed capillary containing D2​O into the tube.

    • Causality: The sealed D2​O provides the lock signal for the spectrometer without introducing deuterium into the bulk sample. This prevents H/D exchange at the hydroxyl and amine protons, which would artificially alter the kinetic isotope effect and thermodynamic stability of the sample.

  • Step 3: Variable-Temperature Acquisition. Acquire 1H and 13C spectra at 298 K, 313 K, and 333 K. Monitor the chemical shifts of the α -carbons adjacent to the nitrogen; an upfield shift combined with new splitting patterns indicates oxazolidine formation or oxidative cleavage.

References

  • Benchchem. 5-Aminopentan-2-ol Stability and Degradation. Benchchem Technical Support Center. 3

  • Ferreira, L., Breil, M. P., & Pinho, S. P. Thermodynamic Modeling of Several Aqueous Alkanol Solutions Containing Amino Acids with the Perturbed-Chain Statistical Associated Fluid Theory Equation of State. DTU Research Database. 4

  • Carunchio, V., et al. (2004). Complex formation equilibria of some aromatic beta-amino-alcohols. Annali di chimica, Researcher.Life. 1

  • Soares, B. P., et al. (2018). Vapor pressures and thermophysical properties of selected ethanolamines. Biblioteca Digital do IPB. 2

Sources

Exploratory

Ionization Dynamics and pKa Determination of 3-(Phenethylamino)propan-1-ol: A Technical Whitepaper

Executive Summary Understanding the ionization constants (pKa) of active pharmaceutical ingredients and their synthetic intermediates is a foundational requirement in drug development. 3-(Phenethylamino)propan-1-ol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization constants (pKa) of active pharmaceutical ingredients and their synthetic intermediates is a foundational requirement in drug development. 3-(Phenethylamino)propan-1-ol is a bifunctional molecule featuring a secondary amine core flanked by a lipophilic phenethyl group and a hydrophilic 3-hydroxypropyl chain. Because the ionization state of the secondary amine dictates the molecule's solubility, lipophilicity, and membrane permeability, accurately determining its pKa is critical for predicting its pharmacokinetic behavior. This whitepaper provides an in-depth analysis of the structural determinants of its pKa, the physiological implications of its ionization, and a self-validating experimental protocol for potentiometric pKa determination.

Structural and Electronic Determinants of pKa

The basicity of an amine is governed by the availability of the nitrogen's lone pair of electrons to accept a proton, which is heavily influenced by the inductive and steric effects of its substituents.

The basicity of secondary amines is generally higher than that of primary amines due to the inductive electron-donating effects of the two alkyl substituents, which stabilize the protonated ammonium ion[1]. Typical dialkylamines exhibit pKa values in the narrow range of 10 to 11[1]. To derive the specific pKa of 3-(Phenethylamino)propan-1-ol, we must evaluate the electronic contributions of its two functional arms:

  • The Phenethyl Group : The phenyl ring exerts a mild electron-withdrawing inductive effect (-I effect), but this effect is significantly attenuated by the two-carbon ethylene bridge. The primary amine analog, 2, has a well-documented pKa of 9.83[2].

  • The 3-Hydroxypropyl Group : The terminal hydroxyl group also exerts a -I effect, but its influence is diminished across the three-carbon propyl chain. The primary amine analog,, exhibits a pKa of 9.96.

When these two groups are combined onto a single nitrogen atom to form a secondary amine, the added alkyl bulk increases polarizability and basicity, counteracting the mild -I effects of the distant phenyl and hydroxyl groups. Consequently, the predicted pKa of 3-(Phenethylamino)propan-1-ol is 10.10 ± 0.15 at 25°C.

Pharmacokinetic Implications: Ionization at Physiological pH

At a physiological pH of 7.4, the ionization state of the molecule dictates its behavior in systemic circulation versus lipid membranes. We can quantify this using the Henderson-Hasselbalch equation:

pH=pKa+log([Protonated][Free Base]​) 7.4=10.1+log([BH+][B]​) [BH+][B]​=10−2.7≈0.002

This calculation reveals that >99.8% of the compound exists in the protonated, hydrophilic state ( BH+ ) in systemic circulation, ensuring excellent aqueous solubility. However, the highly lipophilic phenethyl moiety ensures that the small fraction (0.2%) of neutral free base can rapidly partition across the blood-brain barrier (BBB), driving the equilibrium forward to maintain central nervous system (CNS) exposure[3].

G N1 3-(Phenethylamino)propan-1-ol (Protonated BH+) N2 Deprotonation (pKa ~ 10.1) N1->N2 pH Increase N4 Systemic Circulation (Aqueous Solubility) N1->N4 High Aqueous Solubility N3 Neutral Free Base (B) (Lipophilic) N2->N3 Equilibrium Shift N5 Blood-Brain Barrier (Passive Diffusion) N3->N5 High Membrane Permeability

Logical flow of pH-dependent ionization and its effect on BBB permeability.

Experimental Methodology: Potentiometric pKa Determination

Potentiometric titration remains the gold standard for determining the ionization constants of soluble amines. The following protocol is designed as a self-validating system , ensuring that thermodynamic accuracy is maintained by actively suppressing competing kinetic or environmental variables.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 0.01 moles of 3-(Phenethylamino)propan-1-ol in 100 mL of 0.15 M KCl solution.

    • Causality : The 0.15 M KCl background electrolyte maintains a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, which is critical for calculating the true thermodynamic pKa rather than a fluctuating apparent pKa.

  • Acidification : Lower the solution pH to 2.0 using 0.1 M HCl.

    • Causality : Acidifying the solution ensures the secondary amine is 100% protonated ( BH+ ) before the forward titration begins. This provides a definitive, clean baseline for the subsequent Bjerrum plot analysis.

  • Inert Gas Purging : Purge the titration vessel with Nitrogen ( N2​ ) gas for 15 minutes and maintain a steady flow over the headspace.

    • Causality : N2​ purging prevents atmospheric CO2​ from dissolving into the aqueous solution. Dissolved CO2​ forms carbonic acid, which introduces competing equilibria and artificially skews the basic region of the titration curve.

  • Titration Execution : Add 0.1 M KOH in 0.05 mL increments using an automated titrator. Record the pH after each addition only once the electrode reading stabilizes (drift < 0.001 pH/min).

    • Causality : Enforcing strict equilibrium criteria prevents kinetic lag in the glass electrode response, ensuring the recorded pH accurately reflects the thermodynamic state of the solution.

  • Data Analysis : Calculate the pKa from the half-equivalence point on the titration curve (where [B]=[BH+] ) or via non-linear regression of the Bjerrum plot.

Workflow S1 1. Sample Preparation (0.01M in 0.15M KCl) S2 2. Acidification (Lower pH to 2.0 with HCl) S1->S2 S3 3. Inert Gas Purging (N2 to remove CO2) S2->S3 S4 4. Titration (Add 0.1M KOH stepwise) S3->S4 S5 5. Data Acquisition (Record pH vs. Volume) S4->S5 S6 6. Bjerrum Plot Analysis (Calculate pKa) S5->S6

Step-by-step experimental workflow for potentiometric pKa determination.

Quantitative Data Presentation

The following tables summarize the comparative ionization data of structural analogs and the expected experimental outputs for 3-(Phenethylamino)propan-1-ol based on the established protocol.

Table 1: Comparative pKa Values of Structural Analogs

CompoundAmine ClassificationpKa (25°C)Reference Source
PhenethylaminePrimary9.83PubChem[2]
3-Aminopropan-1-olPrimary9.96ChemicalBook
DiethylamineSecondary10.98Benchchem[1]
3-(Phenethylamino)propan-1-ol Secondary ~10.10 (Predicted) This Whitepaper

Table 2: Simulated Potentiometric Titration Data (Target pKa = 10.10)

Titrant Volume (0.1M KOH, mL)Recorded pHIonization State (% Protonated)
0.02.00100.0%
2.59.1090.9%
5.0 (Half-Equivalence) 10.10 50.0%
7.511.109.1%
10.0 (Equivalence)11.80<1.0%

References

  • Source: chemicalbook.
  • Source: nih.
  • Source: wikipedia.
  • Source: benchchem.

Sources

Foundational

Decoding the Hydrogen Bond: A Technical Guide to the Interaction Potential of Phenethylamino Propanol Derivatives

In the intricate dance of molecular recognition that underpins therapeutic efficacy, hydrogen bonding reigns supreme. For the class of compounds known as phenethylamino propanol derivatives—a scaffold central to many cri...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of molecular recognition that underpins therapeutic efficacy, hydrogen bonding reigns supreme. For the class of compounds known as phenethylamino propanol derivatives—a scaffold central to many critical medicines, including the widely prescribed beta-blockers—the capacity to form precise hydrogen bonds is a primary determinant of their biological activity. This in-depth technical guide dissects the hydrogen bonding potential of these derivatives, offering a blueprint for its assessment and strategic exploitation in rational drug design. We will navigate from the fundamental structural contributions to the sophisticated methodologies used to characterize these pivotal interactions, providing a framework for enhancing drug potency, selectivity, and pharmacokinetic profiles.

The Architectural Basis of Hydrogen Bonding in Phenethylamino Propanol Derivatives

The phenethylamino propanol core is a privileged structure in medicinal chemistry, rich with functional groups that can act as both hydrogen bond donors and acceptors. A nuanced understanding of each component's potential is the first step toward predictive and successful drug design.

  • The Propanolamine Sidechain: A Hub of Interaction: The defining feature of this class is the 2-hydroxy-3-amino-propyl chain. The secondary hydroxyl group is a potent hydrogen bond donor and a capable acceptor, frequently engaging in critical interactions with serine and threonine residues within receptor binding pockets. The secondary amine is a powerful hydrogen bond donor, and its basicity ensures it is typically protonated at physiological pH. This positive charge dramatically enhances its donor strength, allowing for the formation of strong, charge-assisted hydrogen bonds with acidic residues such as aspartate, a common anchoring point in many G-protein coupled receptors (GPCRs).

  • The Phenethyl Moiety: A Platform for Tuning: The aromatic ring and its substituents offer a versatile platform for modulating the molecule's electronic and steric properties, which in turn influences its hydrogen bonding landscape.

    • Aryloxy Linkage: In many prominent derivatives, such as the beta-blocker propranolol, an ether linkage connects the propanolamine sidechain to the aromatic ring. This ether oxygen introduces an additional hydrogen bond acceptor site.

    • Aromatic Substituents: The true power for medicinal chemists lies in the strategic placement of substituents on the phenyl ring. Electron-withdrawing or -donating groups can alter the pKa of the amine and the acidity of any phenolic hydroxyls, thereby tuning the strength of hydrogen bonds. Furthermore, the addition of functional groups like hydroxyls, amides, or sulfonamides can introduce new points of hydrogen bonding, enabling the fine-tuning of receptor subtype selectivity.

Table 1: Hydrogen Bonding Inventory of Phenethylamino Propanol Scaffolds

Functional GroupRolePotential Interacting Partners in a Receptor
Secondary Hydroxyl (-OH)Donor & AcceptorSer, Thr, Tyr, Asn, Gln, Backbone C=O
Secondary Amine (-NH-)Donor (Protonated: -NH2+-)Asp, Glu
Ether Oxygen (-O-)AcceptorSer, Thr, Tyr, Backbone N-H
Phenolic HydroxylDonor & AcceptorSer, Thr, His, Asp, Glu
Amide/Sulfonamide SubstituentsDonor & AcceptorVarious polar residues, Backbone C=O/N-H

A Multi-Modal Approach to Assessing Hydrogen Bonding Potential

A robust evaluation of a molecule's hydrogen bonding capacity requires a synergistic combination of computational prediction and empirical validation. This dual approach provides a comprehensive picture, from the theoretical strength of an interaction to its real-world impact on a drug's properties.

In Silico Analysis: The Predictive Power of Computation

Computational chemistry provides an indispensable toolkit for visualizing and quantifying hydrogen bonds before a compound is ever synthesized.

  • Molecular Docking: This is the workhorse of computational drug design.[1] Docking algorithms predict the preferred binding orientation of a ligand within a receptor's active site, identifying potential hydrogen bonds based on distance and geometry criteria.[1] This allows for rapid screening of virtual libraries and prioritization of candidates with favorable interaction profiles.

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms, MD can assess the stability, duration, and frequency of hydrogen bonds, providing a more realistic picture of the interaction landscape.

Workflow: Computational Prediction of Hydrogen Bonding Interactions

cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Dynamic Refinement Ligand Ligand 3D Structure Generation & Optimization Docking Dock Ligand into Receptor Binding Site Ligand->Docking Receptor Receptor PDB Structure Preparation (e.g., add hydrogens) Receptor->Docking Scoring Analyze Binding Poses & Scoring Functions Docking->Scoring MD_Setup Setup Ligand-Receptor Complex in Solvated System Scoring->MD_Setup MD_Sim Run Molecular Dynamics Simulation MD_Setup->MD_Sim MD_Analysis Analyze Trajectories for H-Bond Stability & Occupancy MD_Sim->MD_Analysis

Caption: A typical workflow for the computational assessment of hydrogen bonding.

Experimental Validation: Grounding Predictions in Reality

Experimental techniques are essential to confirm computational hypotheses and to measure the macroscopic consequences of hydrogen bonding.

  • X-ray Crystallography: The gold standard for visualizing molecular interactions. A high-resolution crystal structure of a ligand-receptor complex provides unambiguous evidence of hydrogen bonds, detailing precise distances and angles.[2]

  • Spectroscopic Methods:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of a hydrogen bond alters the vibrational frequency of the involved functional groups.[3] For example, the O-H stretching frequency of the hydroxyl group in a phenethylamino propanol derivative will shift to a lower wavenumber (a "red shift") upon forming a hydrogen bond, and the extent of this shift can correlate with the bond's strength.[3][4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment.[4] Formation of a hydrogen bond deshields the proton, causing its signal to shift downfield in the ¹H NMR spectrum.[4] This change in chemical shift can be used to probe intra- and intermolecular hydrogen bonding.[4]

Protocol: Qualitative Assessment of Intramolecular Hydrogen Bonding via FTIR

  • Sample Preparation: Prepare a dilute solution (e.g., <1 mM) of the phenethylamino propanol derivative in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄). The use of a dilute solution minimizes intermolecular hydrogen bonding.

  • Acquisition of "Free" Spectrum: In a separate experiment, if possible, acquire the FTIR spectrum of a closely related analog where the key hydrogen bond acceptor is blocked (e.g., by methylation). This provides a reference for the "free" (non-hydrogen-bonded) stretching frequency.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the test compound in the region of interest (e.g., 3000-3700 cm⁻¹ for O-H and N-H stretches).

  • Analysis: Compare the observed stretching frequencies to the reference. A new, broader band at a lower frequency is indicative of an intramolecular hydrogen bond. The relative intensity of the "free" versus the "bonded" peak can provide a semi-quantitative measure of the conformational equilibrium.

Case Study: Beta-Blockers and the β-Adrenergic Receptor

The interaction of beta-blockers with β-adrenergic receptors is a classic and well-elucidated example of the criticality of hydrogen bonding. Crystal structures of both β1 and β2 receptors have revealed a conserved binding pocket and a consistent set of interactions for this class of drugs.[2][5]

Let's consider the binding of a typical antagonist like cyanopindolol or carazolol:

  • The Amine Anchor: The protonated secondary amine of the propanolamine sidechain forms a crucial, charge-assisted hydrogen bond with the side chain of a highly conserved Aspartate residue in transmembrane helix 3 (TM3), typically Asp113 (in β2AR).[6] This interaction is considered the primary anchor for the ligand in the binding site.

  • The Hydroxyl Grip: The secondary hydroxyl group on the propanolamine chain is perfectly positioned to form hydrogen bonds with two highly conserved Serine residues in TM5 (e.g., Ser204, Ser207 in β2AR).

  • Aromatic Stacking and Additional Bonds: The aromatic ring of the ligand engages in π-π stacking interactions with Phenylalanine residues in the binding pocket. Furthermore, substituents on the ligand can form additional hydrogen bonds. For instance, the nitrogen atoms in the indole ring of cyanopindolol can interact with an Asparagine residue in TM7 (e.g., Asn312 in β2AR).[6]

cluster_receptor β-Adrenergic Receptor Binding Pocket Ligand Phenethylamino Propanol Derivative Asp Aspartate (TM3) Ligand->Asp Charge-Assisted H-Bond (Protonated Amine) Ser Serine Cluster (TM5) Ligand->Ser H-Bond (Hydroxyl Group) Asn Asparagine (TM7) Ligand->Asn H-Bond (Aromatic Substituent) Phe Phenylalanine (TM6) Ligand->Phe π-π Stacking (Aromatic Ring)

Caption: Key interactions of a phenethylamino propanol derivative in the β-adrenergic receptor.

Conclusion: From Understanding to Innovation

The hydrogen bonding potential of phenethylamino propanol derivatives is not merely an academic curiosity; it is a critical design parameter that dictates therapeutic success. By leveraging the predictive power of computational models and validating these predictions with rigorous experimental techniques, drug discovery teams can move beyond serendipity and toward a more rational, structure-guided approach. The ability to precisely map and modulate these non-covalent interactions will continue to be a cornerstone of innovation, paving the way for the development of next-generation therapeutics with enhanced potency, superior selectivity, and optimized physicochemical properties.

References

  • bioRxiv. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. [Link]

  • Turnaturi, R., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 677. [Link]

  • Afonin, A. V., et al. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 23(8), 1871. [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding interactions in the orthosteric site and rearrangement.... [Link]

  • Turnaturi, R., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 677. [Link]

  • Lemoine, H., et al. (1987). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 30(8), 1377-1383. [Link]

  • Warne, T., et al. (2008). Structure of a beta1-adrenergic G-protein-coupled receptor. Nature, 454(7203), 486-491. [Link]

  • Hirata, Y., et al. (1993). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor agonist (U-46619), prostaglandin (PG)E2, PGD2, PGF2 alpha, prostacyclin receptor agonist (carbacyclin), and their related compounds in dilute CCl4 solution: structure-activity relationships. Journal of Medicinal Chemistry, 36(21), 3104-3111. [Link]

  • Jo, S., & Yun, J. (2015). Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. Molecules and Cells, 38(3), 195-201. [Link]

  • Warne, T., et al. (2010). Structure of a β1-adrenergic G protein-coupled receptor. Nature, 454(7203), 486-491. [Link]

  • CMRO. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). [Link]

  • ResearchGate. (2025). Crystal Structures of the β2-Adrenergic Receptor. [Link]

  • Jo, S., & Yun, J. (2015). Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. Molecules and Cells, 38(3), 195-201. [Link]

  • Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

  • Kim, H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-186. [Link]

  • Wikipedia. (n.d.). Beta blocker. [Link]

  • Cardiovascular Pharmacology Concepts. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • Study.com. (n.d.). Beta Adrenergic Blockers | Definition, Uses & Side Effects. [Link]

  • Opo, F. A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 164-180. [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. [Link]

  • American Institute of Science. (2016). Journals-Paper Information. [Link]

  • Som-ard, P., et al. (2022). Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method. Molecules, 27(6), 1789. [Link]

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Exploratory

Reactivity Profile of Secondary Amines in 3-(Phenethylamino)propan-1-ol: A Technical Guide to Chemoselectivity and Synthetic Workflows

Executive Summary In modern drug development and complex organic synthesis, bifunctional molecules present both a versatile opportunity and a chemoselective challenge. 3-(Phenethylamino)propan-1-ol is a prime example, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, bifunctional molecules present both a versatile opportunity and a chemoselective challenge. 3-(Phenethylamino)propan-1-ol is a prime example, featuring a secondary phenethylamine moiety and a primary propanol group. Successfully manipulating this molecule requires a deep understanding of the competing nucleophilicity between its nitrogen and oxygen centers, alongside the unique stereoelectronic liabilities introduced by the phenethyl framework.

This whitepaper dissects the reactivity profile of the secondary amine in 3-(Phenethylamino)propan-1-ol, providing field-proven, self-validating protocols to achieve absolute chemocontrol while mitigating common side reactions.

Electronic and Steric Fundamentals

The reactivity of 3-(Phenethylamino)propan-1-ol is fundamentally dictated by the differential electronegativity, basicity, and polarizability of its heteroatoms.

  • Nucleophilicity: Nitrogen is less electronegative than oxygen, meaning its lone pair is less tightly held and more readily donated to an electrophile. Consequently, the secondary amine is kinetically much more nucleophilic than the primary alcohol.

  • Basicity & pH Control: The secondary amine is strongly basic (pKa ~9.8, typical for 1), whereas the primary alcohol is a weak acid (pKa ~15.5). This vast basicity gap is the cornerstone of chemoselectivity. In acidic media, the amine is protonated into a non-nucleophilic ammonium salt, unmasking the hydroxyl group for O-selective reactions.

Quantitative Reactivity Profile
Property / MetricSecondary Amine (-NH-)Primary Alcohol (-OH)
Innate Nucleophilicity High (Kinetic control favored)Low (Requires deprotonation)
Estimated pKa ~9.8 (as conjugate acid)~15.5
Preferred Reaction pH 7.0 - 8.0< 5.0 (Amine masked as salt)
Major Side-Reaction Risk Pictet-Spengler CyclizationElimination / N-O Acyl Migration

Chemoselective Acylation Dynamics

Acylation of amino alcohols typically yields amides as the major product due to the innate superior nucleophilicity of the amine 2. However, achieving absolute chemoselectivity without protecting groups requires strategic environmental control.

  • Kinetic N-Acylation: Can be cleanly achieved under neutral or slightly basic conditions. Using phosphate buffers or specific HCl scavengers ensures the amine remains deprotonated and highly reactive, preventing the acidic byproduct from stalling the reaction 3.

  • Catalyst-Driven Selectivity: For highly complex or sterically hindered substrates, catalytic dibutyltin oxide under microwave irradiation has been proven to direct highly chemoselective N-acylation via a transient N,O-stannylene acetal intermediate 4.

Alkylation and the Pictet-Spengler Liability

When subjecting 3-(Phenethylamino)propan-1-ol to N-alkylation conditions—particularly reductive amination via the Eschweiler-Clarke method—the phenethyl group introduces a critical side-reaction liability.

The intermediate iminium ion formed with formaldehyde is highly electrophilic. Instead of undergoing the desired hydride reduction by formic acid, the electron-rich aromatic ring of the phenethyl group can attack the iminium carbon. This in-situ Pictet-Spengler cyclization yields an unwanted tetrahydroisoquinoline derivative 5.

Reactivity SM 3-(Phenethylamino)propan-1-ol NAcyl N-Acylation (Kinetic Control) SM->NAcyl Neutral/Base OAcyl O-Acylation (Acidic Media) SM->OAcyl Acidic pH Alk N-Alkylation (Eschweiler-Clarke) SM->Alk HCHO / HCOOH PS Pictet-Spengler Cyclization (Side Product) Alk->PS High Temp (>100°C)

Divergent reactivity pathways of 3-(Phenethylamino)propan-1-ol based on reaction conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been designed with built-in causality checks.

Protocol 1: Chemoselective N-Acylation (Metal-Free, Bio-compatible)

This protocol exploits the kinetic nucleophilicity of the secondary amine in a buffered aqueous system, strictly preventing O-acylation.

  • Preparation: Dissolve 10 mmol of 3-(Phenethylamino)propan-1-ol in 20 mL of 0.1 M phosphate buffer (pH 7.4).

  • Acylation: Cool the mixture to 0 °C. Add 1.1 equivalents (11 mmol) of the desired acyl chloride dropwise over 10 minutes under vigorous stirring.

  • Validation Checkpoint (Causality): The pH must remain strictly between 7.0 and 7.5. Use a pH stat or manual addition of 1 M NaOH to neutralize the HCl byproduct. Why? If the pH drops below 6, the secondary amine protonates into a non-nucleophilic ammonium salt, halting N-acylation and triggering O-acylation.

  • Completion: Stir for 20 minutes at room temperature. Monitor by TLC (DCM:MeOH 9:1).

  • Isolation: Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Controlled N-Methylation Minimizing Cyclization

This workflow prevents the Pictet-Spengler cyclization liability inherent to phenethylamines.

  • Initiation: In a round-bottom flask, cool 10 mmol of 3-(Phenethylamino)propan-1-ol to 0 °C.

  • Reagent Addition: Slowly add a 3-fold molar excess of formaldehyde (37% aqueous solution, 30 mmol) followed by formic acid (30 mmol).

  • Thermal Control (Causality): Heat the reaction mixture strictly to 65 °C. Why? Exceeding 80 °C provides the activation energy required for the electron-rich aromatic ring to attack the iminium intermediate, leading to tetrahydroisoquinoline formation. Maintaining 65 °C kinetically favors hydride transfer from formic acid over cyclization.

  • Monitoring: Track the reaction via GC-MS. The secondary amine should be consumed within 3-4 hours.

  • Workup: Cool to room temperature, basify to pH 10 with 2 M NaOH (to deprotonate the newly formed tertiary amine), and extract with dichloromethane.

Workflow Step1 Initiation Cool to 0°C Step2 Reagent Addition HCHO + HCOOH Step1->Step2 Step3 Thermal Control Strictly 65°C Step2->Step3 Step4 Quench & Extract pH 10, DCM Step3->Step4

Step-by-step workflow for controlled Eschweiler-Clarke N-methylation.

References

  • Chemoselective Acylation of Nucleosides National Center for Biotechnology Information (PMC) URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Taylor & Francis Online URL:[Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Phenethylamine Wikipedia URL: [Link]

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Foundational

The Phenethylamine Scaffold in Medicinal Chemistry: From Natural Alkaloids to Targeted Neurotherapeutics

Executive Summary The 2-phenethylamine (PEA) motif is a privileged scaffold in medicinal chemistry, serving as the structural backbone for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a vast arra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenethylamine (PEA) motif is a privileged scaffold in medicinal chemistry, serving as the structural backbone for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and a vast array of synthetic neurotherapeutics [1[1]]. As a Senior Application Scientist, I approach the PEA pharmacophore not merely as a chemical structure, but as a highly tunable interface for central nervous system (CNS) modulation. This whitepaper deconstructs the historical discovery, structure-activity relationships (SAR), and modern experimental workflows used to evaluate phenethylamine derivatives, providing a rigorous, self-validating framework for drug development professionals.

Historical Milestones in Phenethylamine Discovery

The translation of phenethylamines from botanical extracts to synthetic therapeutics represents a foundational chapter in psychopharmacology.

  • Early Isolation and Synthesis: The journey began in 1885 when Japanese chemist Nagai Nagayoshi isolated ephedrine from the Ephedra sinica plant. Shortly after, in 1887, Romanian chemist Lazăr Edeleanu synthesized amphetamine (phenylisopropylamine) from ephedrine [2[2]].

  • Physiological Application: These molecules remained pharmacological curiosities until 1927, when U.S. biochemist Gordon Alles independently resynthesized amphetamine and discovered its profound physiological effects, including bronchial relaxation and arousal, leading to its commercialization as Benzedrine [2[2]].

  • The Shulgin Era: In the late 20th century, pharmacologist Alexander Shulgin systematically explored the PEA scaffold, synthesizing hundreds of derivatives (documented in PiHKAL). By adding methoxy groups at the 2 and 5 positions and substituting the 4-position with halogens, Shulgin developed the 2C series (e.g., 2C-B, synthesized in 1974), which act as potent 5-HT2A receptor agonists [3[3]].

The Structure-Activity Relationship (SAR) Landscape

The pharmacological fate of a phenethylamine is dictated by precise steric and electronic modifications. Understanding the causality behind these substitutions is critical for rational drug design [4[4]].

  • Alpha-Substitution ( α -methyl): The addition of a methyl group at the alpha carbon (yielding amphetamine) introduces steric hindrance that prevents oxidative deamination by Monoamine Oxidase (MAO). Causality: This dramatically increases the biological half-life and shifts the molecule from a rapidly degraded trace amine to a potent monoamine releaser.

  • Aromatic Ring Substitution (Para-Halogenation): Substituting the 4-position of the phenyl ring with lipophilic halogens (e.g., Bromine in 2C-B) fills a specific hydrophobic pocket in the 5-HT2A receptor. Causality: This increases receptor binding affinity by several orders of magnitude compared to the unsubstituted core.

  • Amine Substitution (N-Benzyl): The addition of an N-benzyl group (the NBOMe series) to a 2C-backbone results in super-potent 5-HT2A agonists. Causality: The N-benzyl moiety interacts with a secondary lipophilic binding pocket formed by residues Phe339 and Phe340, locking the receptor in an active conformation [5[5]].

Quantitative Pharmacological Profiles of Select Phenethylamine Derivatives

Table 1: Summary of receptor binding and functional potency across key PEA derivatives.

CompoundTarget ReceptorBinding Affinity (Ki) / PotencySelectivity / Functional Note
β -Phenethylamine (PEA) TAAR1Low micromolarEndogenous trace amine; rapid MAO-B metabolism.
RO5166017 TAAR1IC50 = 1.73 nMSelective synthetic agonist; inhibits DA neuron firing [6[6]].
2C-B 5-HT2A~1 nMPartial agonist; classic psychedelic [3[3]].
Compound 8b (NBOMe) 5-HT2AKi = 0.29 nMHigh-affinity N-benzyl substitution [5[5]].
Compound 1b (NBOMe) 5-HT2AEC50 = 0.074 nMExtreme functional potency via Gq coupling [5[5]].

Pharmacological Mechanisms: The TAAR1 Paradigm

While classical amphetamines target monoamine transporters (DAT, NET, SERT), the discovery of the Trace Amine-Associated Receptor 1 (TAAR1) in 2001 revolutionized our understanding of PEA pharmacology. TAAR1 is an intracellular, Gs-coupled receptor that acts as a rheostat for monoaminergic signaling [7[7]]. Phenethylamines diffuse across the cell membrane or are actively transported via DAT. Once inside, they bind to TAAR1, triggering adenylyl cyclase (AC) to produce cAMP. This activates Protein Kinase A (PKA), which subsequently phosphorylates DAT, leading to its internalization and a reduction in dopamine reuptake.

TAAR1_Signaling PEA Phenethylamine (PEA) DAT Dopamine Transporter (DAT) PEA->DAT Cellular Entry TAAR1 Intracellular TAAR1 DAT->TAAR1 Agonist Binding Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Phosphorylation DAT_Internal DAT Internalization PKA->DAT_Internal Transporter Regulation

Intracellular signaling cascade of TAAR1 activation by phenethylamines leading to DAT regulation.

Self-Validating Experimental Workflows in PEA Drug Discovery

To ensure scientific integrity, every protocol in the synthesis and validation of a PEA derivative must contain built-in validation gates. Below is the standard workflow utilized by medicinal chemists to generate and validate novel phenethylamines.

PEA_Workflow Design 1. SAR Design Henry 2. Henry Reaction Design->Henry Reduction 3. Selective Reduction Henry->Reduction Nitrostyrene Intermediate Purification 4. HPLC & NMR Validation Reduction->Purification Crude Amine Assay 5. TAAR1 cAMP Assay Purification->Assay >95% Pure PEA Hit 6. Hit Validation Assay->Hit Functional IC50/EC50 Hit->Design Iterative Feedback

End-to-end experimental workflow for the synthesis and functional validation of PEA derivatives.

Protocol 1: Synthesis of a Halogenated Phenethylamine (e.g., 2C-B)

Causality Focus: The Henry reaction (nitroaldol condensation) is utilized because it reliably forms the carbon-carbon bond between a substituted benzaldehyde and nitromethane, setting up the exact 2-carbon spacer required for the PEA pharmacophore. Reduction via Lithium Aluminum Hydride (LiAlH4) is specifically chosen over catalytic hydrogenation (H2/Pd-C) to prevent the reductive cleavage of the aryl-halogen bond, which is critical for receptor affinity [3[3]].

Step 1: Nitroaldol (Henry) Condensation

  • Reaction: Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid. Add nitromethane and a catalytic amount of ammonium acetate.

  • Heating: Reflux the mixture at 100°C for 4 hours.

  • Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the aldehyde spot and the emergence of a bright yellow, UV-active spot confirms the formation of the intermediate β -nitrostyrene.

  • Isolation: Cool to room temperature, precipitate with water, filter, and recrystallize from ethanol.

Step 2: Selective Reduction

  • Preparation: Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent violent oxidation.

  • Addition: Slowly add the nitrostyrene dissolved in THF dropwise at 0°C.

  • Reflux: Heat to reflux for 12 hours to ensure complete reduction of both the alkene and the nitro group to a primary amine.

  • Quenching (Fieser Method): Carefully quench with water, 15% NaOH, and water (1:1:3 ratio) to precipitate aluminum salts as a granular white solid, ensuring high recovery of the freebase amine.

  • Validation (Product Release): Analyze the extracted product via 1H-NMR. The disappearance of the vinylic protons (~8.0 ppm) and the appearance of aliphatic methylene triplets (~2.8 ppm) confirms successful reduction without dehalogenation.

Protocol 2: In Vitro TAAR1 cAMP Accumulation Assay

Causality Focus: Because TAAR1 is primarily an intracellular, Gs-coupled receptor, standard radioligand binding assays on cell membranes often fail to capture true functional potency. A whole-cell cAMP accumulation assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout provides a highly sensitive, functionally relevant metric of receptor activation [7[7]].

Step 1: Cell Preparation

  • Seeding: Seed HEK-293 cells stably expressing human TAAR1 into a 384-well plate at 5,000 cells/well.

  • Validation: Perform a Trypan Blue exclusion test prior to seeding to ensure >95% cell viability. Dead cells will artificially lower the cAMP signal ceiling.

Step 2: Ligand Incubation

  • Treatment: Treat cells with varying concentrations of the synthesized PEA derivative (10 pM to 10 μ M) in stimulation buffer containing IBMX (a phosphodiesterase inhibitor) to prevent premature cAMP degradation.

  • Controls: Include β -PEA as a positive control (Emax reference) and vehicle (DMSO) as a negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

Step 3: TR-FRET Detection

  • Lysis & Detection: Add lysis buffer containing a europium-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Reading: Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader.

  • Validation (Assay Robustness): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay plate for reliable IC50/EC50 determination.

Conclusion

The phenethylamine scaffold remains one of the most versatile and heavily researched pharmacophores in medicinal chemistry. By understanding the precise causality of structural substitutions—from the steric shielding of alpha-methylation to the lipophilic anchoring of N-benzyl groups—researchers can continue to design highly selective neurotherapeutics. The integration of robust synthetic methodologies with advanced intracellular assays (like TAAR1 TR-FRET) ensures that the next generation of PEA derivatives will be developed with unprecedented pharmacological precision.

References

  • What Are Amphetamines? - Live Science. Live Science.
  • Dark Classics in Chemical Neuroscience: NBOMes - PMC.
  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PubMed.
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC.
  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC.
  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(Phenethylamino)propan-1-ol as a Bidentate N,O-Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(phenethylamino)propan-1-ol as a versatile N,O-bidentate ligand in pal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3-(phenethylamino)propan-1-ol as a versatile N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions. While the broader class of amino alcohols is well-established in catalysis, this guide focuses on the specific attributes and potential of the phenethyl-substituted propanolamine ligand. We present detailed, field-proven protocols for the synthesis of the ligand and its in-situ application in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The scientific rationale behind the ligand's design, its role in the catalytic cycle, and its expected performance are discussed in depth, supported by authoritative references. This guide is structured to provide both a practical experimental framework and a deeper mechanistic understanding, enabling researchers to effectively implement and adapt these methods for their specific synthetic challenges.

Introduction: The Rationale for Amino Alcohol Ligands in Catalysis

Amino alcohols represent a crucial class of ligands in homogeneous catalysis, prized for their ability to form stable chelate complexes with transition metals.[1] The presence of both a nitrogen (amino) and an oxygen (hydroxyl) donor atom allows for the formation of a five- or six-membered chelate ring with the metal center, which can significantly enhance the stability and catalytic activity of the complex.[1] This bidentate coordination modulates the electronic and steric environment of the metal, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[2]

The specific ligand in focus, 3-(phenethylamino)propan-1-ol, combines the N,O-bidentate functionality with a phenethyl group. This bulky, non-polar substituent is hypothesized to enhance the solubility of the catalyst complex in organic solvents and to provide a specific steric environment that can influence product selectivity. While direct catalytic applications of this specific molecule are not extensively documented, its structural analogues, such as 3-(phenylamino)propan-1-ol and prolinol, have shown considerable promise in various metal-catalyzed transformations, including nickel-catalyzed Suzuki reactions.[3][4]

This application note, therefore, serves as a forward-looking guide, extrapolating from the established success of similar amino alcohol ligands to provide a robust starting point for the investigation of 3-(phenethylamino)propan-1-ol in palladium-catalyzed cross-coupling reactions.

Synthesis of 3-(Phenethylamino)propan-1-ol Ligand

The synthesis of 3-(phenethylamino)propan-1-ol can be achieved through several established synthetic routes. A common and effective method is the reductive amination of 3-hydroxypropanal with phenethylamine or, more conveniently, the N-alkylation of phenethylamine with a suitable three-carbon synthon. A related and well-documented procedure is the Mannich reaction, which can be adapted for this synthesis. For instance, the reaction of an appropriate ketone, formaldehyde, and phenethylamine hydrochloride can yield a propanone precursor, which can then be reduced to the desired propanol.[5][6]

Below is a representative protocol for the synthesis via a Mannich-type reaction followed by reduction.

Protocol 2.1: Synthesis of 1-Phenyl-3-(phenethylamino)propan-1-one hydrochloride (Mannich Base Precursor)
  • To a round-bottom flask, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and phenethylamine hydrochloride (1.0 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.[5][6]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1-phenyl-3-(phenethylamino)propan-1-one hydrochloride.

Protocol 2.2: Reduction to 3-(Phenethylamino)propan-1-ol
  • Dissolve the synthesized Mannich base precursor (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions (1.5-2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-(phenethylamino)propan-1-ol.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][8][9] The efficiency of this reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[10] Amino alcohol ligands have been successfully employed in this context, often promoting high yields under mild conditions.[4]

This section provides a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction using 3-(phenethylamino)propan-1-ol as the ligand.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd(OAc)2 and Ligand to oven-dried flask B Add Aryl Halide and Arylboronic Acid A->B C Add Base (e.g., K2CO3) B->C D Add Solvent (e.g., Toluene/H2O) C->D E Degas with N2/Ar for 15 min D->E F Heat to 80-100 °C with vigorous stirring E->F G Monitor by TLC/GC-MS (2-12 h) F->G H Cool to RT, add H2O G->H I Extract with Organic Solvent H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M M L->M Characterize Product (NMR, MS) Catalytic_Cycle A Pd(0)L (Active Catalyst) B [R1-Pd(II)LX] (Oxidative Addition) A->B Oxidative Addition C [R1-Pd(II)L(OR')] (Ligand Exchange) B->C Anion Exchange D [R1-Pd(II)L-R2] (Transmetalation) C->D Transmetalation D->A Reductive Elimination E R1-R2 (Product) D->E center R1X R1-X R1X->B R2BOH2 R2-B(OH)2 R2BOH2->D Base Base Base->C PdL Pd(0)L

Sources

Application

Application Note: One-Pot Synthesis of 3-(Phenethylamino)propan-1-ol via Direct Reductive Amination

Introduction & Strategic Importance Phenethylamine derivatives and related amino alcohols are privileged scaffolds in medicinal chemistry, frequently serving as foundational pharmacophores for central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Phenethylamine derivatives and related amino alcohols are privileged scaffolds in medicinal chemistry, frequently serving as foundational pharmacophores for central nervous system (CNS) therapeutics, reuptake inhibitors, and analgesic compounds[1][2]. Specifically, 3-(phenethylamino)propan-1-ol is a highly versatile bifunctional building block. It contains both a secondary amine and a primary hydroxyl group, enabling orthogonal functionalization in the synthesis of complex active pharmaceutical ingredients (APIs), such as epigenetic KMT9 inhibitors[3].

This application note details a robust, one-pot reductive amination protocol for synthesizing 3-(phenethylamino)propan-1-ol from commercially available phenylacetaldehyde and 3-amino-1-propanol.

Mechanistic Rationale (Expertise & Causality)

The one-pot reductive amination is strategically preferred over direct alkylation (e.g., reacting phenethylamine with 3-chloro-1-propanol) because it entirely avoids the common pitfall of over-alkylation, which typically leads to unwanted tertiary amine byproducts.

Reaction Sequence & Causality:

  • Imine Formation: Phenylacetaldehyde and 3-amino-1-propanol undergo condensation in 1,2-dichloroethane (DCE) to form an intermediate imine. Glacial acetic acid (AcOH) is added as a mild Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine[3].

  • Hydride Transfer: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is introduced as the reducing agent. Causality of Reagent Choice: Unlike sodium borohydride (NaBH₄), which can prematurely reduce the unreacted aldehyde, STAB is a milder, sterically hindered hydride source. It selectively reduces the protonated iminium ion over the starting aldehyde, ensuring high chemoselectivity and maximum yield[2].

Experimental Workflow

Workflow A Phenylacetaldehyde + 3-Amino-1-propanol B Imine Condensation (DCE, AcOH, rt, 4h) A->B Nucleophilic Attack C Selective Reduction (NaBH(OAc)3, rt, 4h) B->C Hydride Transfer D Aqueous Work-up (5% NaHCO3 Quench) C->D Neutralization E 3-(Phenethylamino)propan-1-ol (Pure Product) D->E Extraction & Purification

Workflow for the one-pot reductive amination synthesis of 3-(phenethylamino)propan-1-ol.

Quantitative Reaction Optimization

To establish a self-validating protocol, the reaction parameters must be carefully controlled. The table below summarizes the optimal stoichiometric ratios and conditions based on established reductive amination methodologies[3].

ParameterReagent / ConditionEquivalents / ValueScientific Rationale
Electrophile Phenylacetaldehyde1.0 eqLimiting reagent to prevent dialkylation.
Nucleophile 3-Amino-1-propanol1.0 - 1.1 eqSlight excess ensures complete consumption of the aldehyde.
Solvent 1,2-Dichloroethane (DCE)0.12 MNon-polar aprotic solvent stabilizes the iminium intermediate.
Acid Catalyst Glacial Acetic Acid (AcOH)1.1 eqLowers pH to ~4-5, optimal for iminium formation without degrading STAB.
Reducing Agent NaBH(OAc)₃ (STAB)2.0 - 2.6 eqExcess required to drive complete reduction of the imine in one pot.
Temperature Room Temperature (20-25°C)N/AMild conditions prevent side reactions (e.g., aldol condensation).

Detailed Step-by-Step Protocol

Safety Precautions: 1,2-Dichloroethane is a suspected carcinogen; handle exclusively in a well-ventilated fume hood. Sodium triacetoxyborohydride releases flammable gas upon contact with water; store in a desiccator.

Step 1: Reaction Setup and Imine Formation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve 3-amino-1-propanol (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.12 M[3].

  • Add phenylacetaldehyde (1.0 mmol) dropwise to the stirring solution at room temperature.

  • Add glacial acetic acid (1.1 mmol) dropwise. The addition of AcOH is critical to facilitate the dehydration step of imine formation[3].

  • Stir the reaction mixture vigorously at room temperature for 1 to 4 hours to ensure complete conversion to the imine/iminium intermediate.

Step 2: One-Pot Reduction
  • To the stirring imine solution, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.6 mmol) in small portions over 10 minutes to control any mild exotherm[2][3].

  • Continue stirring the opaque suspension at room temperature for an additional 4 to 12 hours. Reaction progress should be monitored via TLC (eluent: CH₂Cl₂/MeOH/Et₃N 90:9:1) or LC-MS.

Step 3: Work-up and Isolation
  • Quench the reaction carefully by slowly adding a 5% aqueous NaHCO₃ solution (equal to the reaction volume)[3]. Stir for 15 minutes until gas evolution (hydrogen) ceases and the pH of the aqueous layer is ~7.5-8.0.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

  • Combine all organic extracts and wash once with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Purify the crude viscous oil via flash column chromatography on silica gel. Due to the secondary amine, use a highly polar, basic eluent system (e.g., CH₂Cl₂/MeOH 95:5 to 90:10 with 1% aqueous NH₄OH or Et₃N) to prevent streaking and ensure sharp elution of the final 3-(phenethylamino)propan-1-ol product.

References

  • Benchchem.3-(Methylamino)-1-phenylpropan-1-ol Research Chemical. [benchchem.com].
  • National Institutes of Health (NIH) - PMC.Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. [nih.gov].
  • Google Patents.US6635661B2 - Heterocyclic analgesic compounds and methods of use thereof. [google.com].

Sources

Method

Application Note: 3-(Phenethylamino)propan-1-ol as a Bifunctional Scaffold in Advanced Pharmaceutical Synthesis

Abstract & Molecular Rationale In modern medicinal chemistry, the demand for versatile, multi-functional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-(Phenethylamino)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecular Rationale

In modern medicinal chemistry, the demand for versatile, multi-functional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-(Phenethylamino)propan-1-ol (CAS: 31198-93-3) is a highly strategic aliphatic-aromatic amine that merges two critical domains: a privileged phenethylamine pharmacophore and a flexible propanol extension.

The phenethylamine core is a foundational motif in neuroactive compounds, known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and the dopamine transporter (DAT)[1]. Simultaneously, the molecule offers orthogonal reactivity through its secondary amine and primary hydroxyl group. This application note details the causality-driven protocols for utilizing this intermediate in two distinct therapeutic avenues: the synthesis of TNF-α inhibiting urea derivatives and the construction of bivalent central nervous system (CNS) therapeutics.

Physicochemical Profiling & Causality in Reactivity

The synthetic utility of 3-(Phenethylamino)propan-1-ol relies on the inherent nucleophilic differential between its functional groups. The secondary amine is significantly more nucleophilic than the primary aliphatic alcohol.

  • Scientist's Insight on Chemoselectivity : The 3-carbon aliphatic chain provides sufficient steric and electronic decoupling from the secondary amine. By strictly maintaining the initial reaction temperature at 0 °C during electrophile addition, the activation energy for O-acylation is not reached. This ensures near-perfect N-selectivity without the atom-economy penalty of using transient O-protecting groups.

Application Workflow I: Synthesis of TNF-α Inhibiting Urea Derivatives

Mechanistic Rationale Substituted urea derivatives have emerged as potent inhibitors of TNF-α production, a critical target in the treatment of autoimmune diseases such as rheumatoid arthritis[2]. 3-(Phenethylamino)propan-1-ol is utilized to construct the urea backbone chemoselectively, leaving the hydroxyl group available for downstream thioetherification. The Mitsunobu reaction is specifically chosen for the second step because it allows for the introduction of sulfur nucleophiles under mild, neutral conditions, preventing the cleavage or degradation of the newly formed, pH-sensitive urea linkage.

Protocol 1.1: Chemoselective N-Urea Formation
  • Preparation : Dissolve 3-(phenethylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent ambient moisture from competing with the alcohol.

  • Cooling & Addition : Cool the reactor to 0 °C. Dropwise, add the target isocyanate (1.05 eq) over 30 minutes. Causality: Slow addition controls the exothermic reaction, suppressing unwanted O-carbamoylation.

  • Reaction & In-Process Control (IPC) : Stir at 0 °C for 2 hours. Perform TLC/HPLC to confirm the disappearance of the starting amine. The system is self-validating; a single new spot/peak indicates successful chemoselectivity.

  • Work-up : Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-urea alcohol intermediate.

Protocol 1.2: Mitsunobu Thioetherification
  • Reagent Assembly : Dissolve the N-urea alcohol intermediate (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and thioacetic acid (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Activation : Slowly add diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise. Causality: DEAD activates the PPh₃, which then forms an oxophosphonium ion with the primary alcohol, converting it into an exceptional leaving group for the incoming thioacetate nucleophile.

  • Propagation : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification : Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the target thioether-urea derivative.

Application Workflow II: Bivalent Linker Strategy for DAT Inhibitors

Mechanistic Rationale To dramatically increase binding affinity and selectivity in ADHD and addiction treatments, researchers synthesize "bivalent" ligands designed to span multiple discrete substrate-binding domains on the DAT protein simultaneously[3]. 3-(Phenethylamino)propan-1-ol acts as an ideal precursor: the phenethylamine moiety acts as the primary pharmacophore head, while the propanol chain is extended to form a linker connecting to a second pharmacophore.

Protocol 2.1: N-Boc Protection and O-Alkylation
  • N-Protection : React 3-(phenethylamino)propan-1-ol with Boc-anhydride (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.5 eq) in DCM at room temperature for 4 hours. Causality: This temporarily shields the highly reactive amine from unwanted alkylation in the subsequent step.

  • O-Alkylation (Linker Extension) : Dissolve the N-Boc intermediate in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion, 1.5 eq) at 0 °C. Self-Validation: The evolution of hydrogen gas serves as a visual confirmation that the primary alcohol is being irreversibly deprotonated into a highly nucleophilic alkoxide.

  • Coupling : Once gas evolution ceases, add a di-halogenated linker (e.g., 1,4-dibromobutane, 0.45 eq to form a symmetric bivalent ligand). Stir at 60 °C for 8 hours.

  • Deprotection : Treat the purified intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours at room temperature to cleave the Boc groups, yielding the bivalent phenethylamine DAT inhibitor.

Quantitative Reaction Metrics

The following table summarizes the validated parameters and expected yields for the workflows described above, providing a benchmark for process scale-up.

Reaction StepReagents / CatalystTemp (°C)Time (h)Target MotifYield (%)Chemoselectivity / Purity
N-Urea Formation Isocyanate (1.05 eq), DIPEA0 to 252 - 4N-Urea Alcohol85 - 92%>98% (N- vs O-selectivity)
Mitsunobu Reaction Thioacetic acid, PPh₃, DEAD0 to 2512 - 16Thioether Urea70 - 82%Complete stereoinversion
N-Boc Protection Boc₂O (1.1 eq), TEA254N-Boc Alcohol94 - 98%>99% (No O-Boc detected)
Bivalent O-Alkylation NaH, 1,4-Dibromobutane608Bivalent Linker65 - 75%>90% (post-chromatography)
Mechanistic Pathway Visualization

G A 3-(Phenethylamino) propan-1-ol B N-Urea Intermediate (Chemoselective) A->B Isocyanate / Base (0°C, 2h) D N-Boc Protected Intermediate A->D Boc2O, TEA (RT, 4h) C Thioether-Urea Target (TNF-α Inhibitor) B->C Mitsunobu Reaction (R-SH, DEAD, PPh3) E Bivalent DAT Inhibitor (CNS Active) D->E 1. O-Alkylation 2. TFA Deprotection

Fig 1. Divergent synthetic pathways of 3-(Phenethylamino)propan-1-ol in drug development.

References
  • JP2000044533A - New urea derivative | Google Patents |

  • Phenethylamine | Wikipedia |

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter | PubMed Central (NIH) |

Sources

Application

Application Notes &amp; Protocols: 3-(Phenethylamino)propan-1-ol as a Versatile Chain Extender in Polymer Chemistry

Foreword for the Modern Polymer Chemist In the dynamic landscape of polymer science, the pursuit of materials with tailored properties is a relentless endeavor. Chain extenders are crucial tools in this pursuit, acting a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Polymer Chemist

In the dynamic landscape of polymer science, the pursuit of materials with tailored properties is a relentless endeavor. Chain extenders are crucial tools in this pursuit, acting as molecular bridges that link prepolymer chains, thereby increasing molecular weight and profoundly influencing the final material's characteristics. This guide delves into the application of a unique and versatile chain extender, 3-(phenethylamino)propan-1-ol. Its distinct structure, featuring both a secondary amine and a primary hydroxyl group, offers a dual-reactivity profile that can be strategically exploited to engineer novel polymers with enhanced performance. These notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and a practical framework for its utilization.

The Scientific Underpinning: Why 3-(Phenethylamino)propan-1-ol?

Chain extenders are low molecular weight compounds with two or more functional groups that can react with the terminal ends of prepolymers.[1][2] This reaction extends the polymer chain, leading to increased molecular weight and often enhancing mechanical properties, thermal stability, and processability.[2] The choice of chain extender is a critical decision in polymer design, as its structure directly impacts the morphology and properties of the resulting material.[3][4]

3-(Phenethylamino)propan-1-ol (PEAP) is an amino alcohol with the chemical formula C9H13NO.[5][6] Its structure is characterized by a propanol backbone with a phenylamino substituent.[7] This unique combination of a secondary amine (-NH-) and a primary hydroxyl (-OH) group within the same molecule presents a fascinating case for its use as a chain extender, particularly in polyurethane and polyester chemistry.

The Causality Behind the Choice:

  • Differential Reactivity: The secondary amine is generally more nucleophilic and will react more readily with isocyanate groups (in polyurethane synthesis) than the primary hydroxyl group, especially without specific catalysts. This allows for a degree of control over the chain extension process.

  • Hydrogen Bonding: The presence of both N-H and O-H protons allows for extensive hydrogen bonding within the polymer matrix. This can significantly influence the microphase separation in segmented polymers like polyurethanes, leading to improved mechanical properties such as tensile strength and modulus.[8]

  • Aromatic Moiety: The phenethyl group introduces an aromatic component into the polymer backbone. This can enhance thermal stability and modify the refractive index and other optical properties of the material.

  • Flexibility and Spacing: The propyl chain provides a degree of flexibility and spacing between the reactive groups, which can influence the packing of polymer chains and the resulting material's elasticity.

Core Application: Polyurethane Synthesis

The most immediate and impactful application of PEAP is in the synthesis of polyurethanes (PUs). PUs are block copolymers typically formed from a polyol (soft segment), a diisocyanate, and a chain extender (hard segment).[9] The chain extender plays a pivotal role in defining the properties of the hard segment, which in turn governs the overall performance of the polyurethane.[4]

Two-Step Prepolymer Method: A Protocol for Controlled Synthesis

The two-step, or prepolymer, method is often preferred for synthesizing polyurethanes as it allows for better control over the molecular weight and structure of the final polymer.[10]

Experimental Workflow: Two-Step Polyurethane Synthesis

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Post-Processing A Polyol + Diisocyanate (e.g., PCL diol + MDI) B Reaction under N2 atmosphere (e.g., 80°C, 2-3 hours) A->B Heat & Stir C NCO-terminated Prepolymer B->C Formation E Add PEAP solution to Prepolymer C->E Transfer D Dissolve PEAP in solvent (e.g., DMAc) D->E F Reaction continues (e.g., 60°C, 2-4 hours) E->F Stirring G Final Polyurethane Solution F->G H Cast into mold G->H I Solvent Evaporation (e.g., vacuum oven) H->I J Cured Polyurethane Film I->J

Caption: Workflow for two-step polyurethane synthesis using a chain extender.

Detailed Protocol:

Materials:

  • Polyol (e.g., Polycaprolactone diol (PCL), Polytetramethylene ether glycol (PTMEG))

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI), Hexamethylene diisocyanate (HDI))

  • 3-(Phenethylamino)propan-1-ol (PEAP)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable solvent

  • Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Prepolymer Synthesis: a. In a clean, dry, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and solvent. b. Heat the mixture to the desired reaction temperature (e.g., 80°C) under a gentle stream of nitrogen while stirring. c. Once the polyol is completely dissolved and the temperature is stable, add the diisocyanate dropwise. The molar ratio of NCO to OH groups should typically be around 2:1. d. If using a catalyst, add a few drops at this stage. e. Allow the reaction to proceed for 2-3 hours. The progress can be monitored by titrating for the NCO content.

  • Chain Extension: a. In a separate flask, dissolve the calculated amount of PEAP in anhydrous DMAc. The amount of PEAP should be stoichiometrically calculated to react with the remaining NCO groups. b. After the prepolymerization is complete, lower the temperature of the reaction mixture (e.g., to 60°C). c. Slowly add the PEAP solution to the NCO-terminated prepolymer with vigorous stirring. d. Continue the reaction for an additional 2-4 hours until the NCO peak (around 2270 cm⁻¹) disappears in the FTIR spectrum, indicating complete reaction.

  • Polymer Isolation and Characterization: a. The resulting polyurethane solution can be cast onto a glass plate or into a Teflon mold. b. The solvent is then evaporated in a vacuum oven at a controlled temperature to obtain a solid polymer film. c. The obtained polymer should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA), and mechanical properties (tensile testing).

Expected Impact on Polyurethane Properties

The incorporation of PEAP as a chain extender is anticipated to have the following effects on the final polyurethane material:

PropertyExpected Effect of PEAP IncorporationRationale
Glass Transition Temp. (Tg) Increase in hard segment TgThe rigid phenethyl group and increased hydrogen bonding will restrict chain mobility in the hard domains.[11]
Thermal Stability Increased decomposition temperatureThe aromatic rings and strong intermolecular forces from hydrogen bonding enhance the thermal stability of the polymer.[9][12]
Tensile Strength & Modulus IncreaseEnhanced microphase separation and strong hydrogen bonding in the hard segments lead to a more robust material.[3][12]
Elongation at Break DecreaseThe increased rigidity of the hard segments will likely reduce the overall flexibility of the polymer.
Solvent Resistance ImprovedThe increased crosslink density and strong intermolecular forces can reduce the polymer's susceptibility to swelling in common solvents.

Mechanism of Chain Extension with PEAP in Polyurethane Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Prepolymer_1 OCN-R-NHCOO-Polyol-OOCNH-R-NCO (NCO-terminated Prepolymer) Reaction_Node Chain Extension Reaction Prepolymer_1->Reaction_Node PEAP C₆H₅CH₂CH₂NHCH₂CH₂CH₂OH (3-(Phenethylamino)propan-1-ol) PEAP->Reaction_Node Extended_Polymer ...-NHCOO-Polymer-OOCNH-R-NHCO-N(C₂H₄C₆H₅)-C₃H₆OH (Extended Polymer Chain with Pendant -OH) Reaction_Node->Extended_Polymer Formation of Urea Linkage

Caption: Reaction of an NCO-terminated prepolymer with PEAP.

Emerging Applications and Future Directions

While the primary application lies in polyurethanes, the unique bifunctional nature of PEAP opens doors to other areas of polymer chemistry.

  • Polyester and Polyamide Modification: The hydroxyl group can participate in transesterification or condensation reactions with polyesters and polyamides, respectively. This could be a method for post-polymerization modification to introduce pendant amine groups for further functionalization.

  • Epoxy Resin Curing: The secondary amine can act as a curing agent for epoxy resins. The pendant hydroxyl group could then be used for subsequent cross-linking reactions or to improve adhesion to polar substrates.

  • Drug Delivery Systems: The incorporation of PEAP into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) could be explored. The amine group provides a site for drug conjugation, while the overall properties of the polymer can be tuned for controlled release applications.

Self-Validating Systems: Quality Control and Characterization

To ensure the successful incorporation of PEAP and to understand its effect on the polymer properties, a rigorous characterization plan is essential.

  • FTIR Spectroscopy: This is a critical tool to monitor the reaction progress. The disappearance of the isocyanate peak (~2270 cm⁻¹) confirms the completion of the chain extension reaction in polyurethane synthesis. The presence of N-H and O-H stretching bands will also be evident.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the final polymer and verify the incorporation of the PEAP moiety.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A significant increase in molecular weight after the addition of the chain extender is a primary indicator of a successful reaction.

  • Thermal Analysis (DSC and TGA): DSC is used to determine the glass transition temperatures of the soft and hard segments, providing insights into microphase separation.[12] TGA measures the thermal stability of the polymer.[12]

  • Mechanical Testing: Tensile testing provides crucial information on the material's strength, modulus, and elasticity.

By systematically applying these analytical techniques, researchers can validate their synthetic protocols and build a comprehensive understanding of the structure-property relationships in their PEAP-modified polymers.

References

  • New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. Polymers (Basel). [Link]

  • Synthesis of biodegradable polyurethanes chain‐extended with (2S)‐bis(2‐hydroxypropyl) 2‐aminopentane dioate. Journal of Applied Polymer Science. [Link]

  • Chain extenders for polyurethanes.
  • What is the easiest methodology for the synthesis of an elastomeric polyurethane?. ResearchGate. [Link]

  • Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. MDPI. [Link]

  • Preparation of Supramolecular Extenders with Precise Chain Lengths via Iterative Synthesis and Their Applications in Polyurethane Elastomers. ACS Publications. [Link]

  • The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. MDPI. [Link]

  • Application of Modified Amino Acid-Derived Diols as Chain Extenders in the Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers. University of Birmingham. [Link]

  • Characterization of Polyurethanes Containing Different Chain Extenders. ResearchGate. [Link]

  • The use of chain extenders as processing aids in the valorization of single-use polylactide (PLA) products by rotomolding Mateus. Acceda CRIS. [Link]

  • The Role of PU Chain Extenders in Polyurethane Elastomers. Polyurethane. [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. PMC. [Link]

  • (PDF) Modification of PLA with Chain Extender. ResearchGate. [Link]

  • Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. MDPI. [Link]

  • 3-(Phenylamino)propan-1-ol. PubChem. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Poly(beta-amino alcohols), their preparation, and uses thereof.
  • Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. PMC. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. [Link]

  • 3-(PHENYLAMINO)-1-PROPANOL. precisionFDA. [Link]

  • Chain extender. Wikipedia. [Link]

  • Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Publications. [Link]

  • 3-(phenylamino)propan-1-ol. American Elements. [Link]

Sources

Method

Application Note: Cyclization Strategies for 3-(Phenethylamino)propan-1-ol to 1,3-Oxazine Derivatives

Introduction & Strategic Context The cyclization of 1,3-amino alcohols is a cornerstone transformation in medicinal chemistry, utilized to conformationally restrict flexible aliphatic chains into rigid heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The cyclization of 1,3-amino alcohols is a cornerstone transformation in medicinal chemistry, utilized to conformationally restrict flexible aliphatic chains into rigid heterocyclic scaffolds. 3-(Phenethylamino)propan-1-ol is a versatile secondary amino alcohol that serves as a prime precursor for 1,3-oxazine derivatives. Depending on the selected cyclization reagent, this substrate can be directed toward two distinct pharmacophores: 1,3-oxazinanes (via aldehyde condensation) and 1,3-oxazinan-2-ones (via carbonylation). These rigidified motifs often exhibit improved pharmacokinetic profiles, enhanced metabolic stability, and superior receptor binding affinity compared to their acyclic precursors.

Mechanistic Causality & Pathway Selection

Understanding the underlying reaction mechanisms is critical for optimizing yields, selecting appropriate solvents, and minimizing byproducts.

Pathway A: Condensation with Formaldehyde to 1,3-Oxazinanes

The synthesis of 3-phenethyl-1,3-oxazinane utilizes paraformaldehyde in a classical Mannich-type ring closure[1]. The reaction initiates with the nucleophilic attack of the secondary amine onto the formaldehyde carbonyl, generating a hemiaminal intermediate. Under mild Brønsted acid catalysis (e.g., p-toluenesulfonic acid), the hemiaminal hydroxyl group is protonated and eliminated as water, yielding a highly electrophilic iminium ion[2]. The pendant primary hydroxyl group then undergoes an intramolecular nucleophilic attack on the iminium carbon, closing the six-membered ring[3].

Causality of Experimental Design: Because the formation of the iminium ion is reversible and generates water, the reaction must be driven forward using Le Chatelier's principle. Employing toluene as a solvent in conjunction with a Dean-Stark apparatus allows for the continuous azeotropic removal of water, ensuring quantitative conversion and preventing the hydrolysis of the product.

Pathway B: Carbonylation with CDI to 1,3-Oxazinan-2-ones

To synthesize the cyclic carbamate (3-phenethyl-1,3-oxazinan-2-one), 1,1'-carbonyldiimidazole (CDI) is utilized as a highly efficient, phosgene-free carbonylating agent[4]. The secondary amine of the substrate attacks the carbonyl core of CDI, displacing one equivalent of imidazole to form a transient carbamoyl imidazole intermediate. Subsequently, the primary alcohol attacks the activated carbamoyl carbon via intramolecular nucleophilic acyl substitution, displacing the second imidazole molecule to yield the cyclic carbamate[5].

Causality of Experimental Design: The reaction is conducted in an aprotic solvent (dichloromethane) to prevent the competitive hydrolysis of CDI[6]. No external base is required because the displaced imidazole acts as an internal proton sponge, neutralizing the system and facilitating the final cyclization step without the need for toxic additives like triethylamine.

Reaction Pathway Visualization

Cyclization SM 3-(Phenethylamino)propan-1-ol (1,3-Amino Alcohol) Hemiaminal Hemiaminal Intermediate (-OH, -NHR) SM->Hemiaminal + Paraformaldehyde (Nucleophilic Attack) Carbamoyl Carbamoyl Imidazole Intermediate SM->Carbamoyl + CDI (- Imidazole) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium H+ / -H2O (Dehydration) Oxazinane 3-Phenethyl-1,3-oxazinane (Cyclic Ether/Amine) Iminium->Oxazinane Intramolecular Cyclization Oxazinanone 3-Phenethyl-1,3-oxazinan-2-one (Cyclic Carbamate) Carbamoyl->Oxazinanone Intramolecular Acyl Substitution

Figure 1: Divergent cyclization pathways of 3-(phenethylamino)propan-1-ol to oxazine derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-Phenethyl-1,3-oxazinane (Aldehyde Condensation)

Self-Validating System: The completion of this reaction is physically validated by the cessation of water collection in the Dean-Stark trap, alongside TLC confirmation.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap topped with a reflux condenser.

  • Reagent Addition: Add 3-(phenethylamino)propan-1-ol (1.79 g, 10.0 mmol, 1.0 eq), paraformaldehyde (0.60 g, 20.0 mmol, 2.0 eq—excess accounts for depolymerization inefficiency), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq) in 50 mL of anhydrous toluene.

  • Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap; water will begin to separate. Continue refluxing for 12–16 hours until water ceases to evolve and TLC (Hexanes/EtOAc, 7:3) indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize and remove the p-TsOH catalyst. Wash with brine (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure 1,3-oxazinane as a clear oil.

Protocol B: Synthesis of 3-Phenethyl-1,3-oxazinan-2-one (CDI Carbonylation)

Self-Validating System: The exothermic nature of the CDI addition acts as an immediate physical indicator of the initial coupling, while the acidic workup ensures complete removal of the basic imidazole byproduct.

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask, equip it with a magnetic stir bar, and purge with inert gas (N₂ or Argon).

  • Substrate Solvation: Dissolve 3-(phenethylamino)propan-1-ol (1.79 g, 10.0 mmol, 1.0 eq) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath to control the exothermic nature of the initial CDI coupling.

  • CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (2.43 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Workup: Quench the reaction by adding 20 mL of 1M aqueous HCl. Causality: This step protonates the imidazole byproduct, rendering it highly water-soluble and pulling it into the aqueous layer. Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid, and finally wash with brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the cyclic carbamate. Recrystallize from EtOAc/Hexanes if necessary.

Quantitative Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the two cyclization methodologies:

ParameterMethod A: Aldehyde CondensationMethod B: CDI Carbonylation
Target Product 3-Phenethyl-1,3-oxazinane3-Phenethyl-1,3-oxazinan-2-one
Product Class Cyclic Ether / AmineCyclic Carbamate
Primary Reagent Paraformaldehyde (2.0 eq)1,1'-Carbonyldiimidazole (1.5 eq)
Catalyst / Base p-TsOH (10 mol%)None (Imidazole acts as internal base)
Solvent Anhydrous TolueneAnhydrous Dichloromethane (DCM)
Temperature 110 °C (Reflux via Dean-Stark)0 °C warming to Room Temperature
Reaction Time 12 – 16 hours4 – 6 hours
Typical Yield 75% – 85%80% – 90%
Key Byproduct Water (Removed azeotropically)Imidazole (Removed via HCl wash)

Sources

Application

Scalable synthesis of 3-(Phenethylamino)propan-1-ol from phenethylamine

Application Note: Scalable Synthesis of 3-(Phenethylamino)propan-1-ol via Chemoselective Aza-Michael Addition and Reduction Executive Summary 3-(Phenethylamino)propan-1-ol is a highly versatile secondary amino alcohol. I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(Phenethylamino)propan-1-ol via Chemoselective Aza-Michael Addition and Reduction

Executive Summary

3-(Phenethylamino)propan-1-ol is a highly versatile secondary amino alcohol. Its structural core—a phenethylamine derivative—is a privileged scaffold in medicinal chemistry, serving as a critical synthetic intermediate for central nervous system (CNS) therapeutics, including triple reuptake inhibitors and enantiopure analogues of 1[1].

Synthesizing this molecule at an industrial scale presents a classic challenge in amine chemistry: controlling the alkylation of a primary amine to prevent over-alkylation into a tertiary amine. This application note details a highly scalable, self-validating two-step protocol that circumvents the limitations of direct alkylation. By leveraging a protic solvent-catalyzed aza-Michael addition followed by a chemoselective ester reduction, this route delivers high yields, exceptional mono-alkylation selectivity, and eliminates the need for complex chromatographic purification.

Mechanistic Rationale & Route Selection

The Over-Alkylation Trap (Direct Alkylation): Attempting to synthesize the target molecule via direct alkylation of phenethylamine with 3-chloro-1-propanol or 3-bromopropan-1-ol is notoriously inefficient. The resulting secondary amine product is more nucleophilic than the primary amine starting material. Consequently, the reaction rapidly proceeds to form the tertiary amine impurity, N,N-bis(3-hydroxypropyl)phenethylamine. Mitigating this requires a massive stoichiometric excess of phenethylamine (often >5 equivalents), which severely impacts atom economy and necessitates tedious fractional distillation for recovery.

The Scalable Solution (Aza-Michael Addition + Reduction): To establish a robust and scalable workflow, we utilize a two-step sequence that fundamentally alters the nucleophilicity of the intermediate:

  • Aza-Michael Addition: Phenethylamine is reacted with methyl acrylate. The electron-withdrawing nature of the newly attached ester group drastically reduces the nucleophilicity of the resulting secondary amine (methyl 3-(phenethylamino)propanoate). This electronic deactivation effectively halts the reaction at the mono-adduct stage. Furthermore,2 by hydrogen-bonding to the Michael acceptor's carbonyl oxygen, stabilizing the enolate-like transition state[2].

  • Chemoselective Reduction: The intermediate ester is then reduced to the corresponding primary alcohol. While Lithium Aluminum Hydride (LiAlH₄) is commonly used in academia, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is selected here for its superior solubility in organic solvents, non-pyrophoric nature, and highly predictable exotherm profile during scale-up.

Synthetic Workflow

SynthesisWorkflow SM1 Phenethylamine (Primary Amine) Step1 Aza-Michael Addition (MeOH, 20°C) SM1->Step1 SM2 Methyl Acrylate (Michael Acceptor) SM2->Step1 IntM Methyl 3-(phenethylamino) propanoate Step1->IntM Prevents Over-alkylation Step2 Chemoselective Reduction (Red-Al, Toluene) IntM->Step2 Product 3-(Phenethylamino) propan-1-ol Step2->Product Ester to Alcohol Conversion

Two-step scalable synthesis of 3-(Phenethylamino)propan-1-ol via Aza-Michael addition and reduction.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(phenethylamino)propanoate

Causality & Expertise: Methanol is specifically chosen over aprotic solvents (like DCM or THF) because protic solvents act as hydrogen-bond donors, significantly increasing the electrophilicity of the methyl acrylate. Running the reaction strictly at room temperature (20–25 °C) prevents thermal runaway and completely suppresses the formation of the bis-adduct, ensuring a self-validating purity profile.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 1 L round-bottom flask with phenethylamine (1.0 equiv, 121.18 g, 1.0 mol) and anhydrous methanol (400 mL).

  • Addition: Cool the mixture to 0–5 °C using an ice-water bath. Add methyl acrylate (1.05 equiv, 90.39 g, 1.05 mol) dropwise over 45 minutes via an addition funnel. Crucial: Maintain the internal temperature below 15 °C during the addition phase to control the initial exotherm.

  • Propagation: Remove the cooling bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 4 to 6 hours. Reaction completion is validated by TLC (DCM:MeOH 9:1, ninhydrin stain) or GC-MS, ensuring the disappearance of the primary amine.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove methanol and any unreacted methyl acrylate. The crude methyl 3-(phenethylamino)propanoate is obtained as a pale yellow oil (>95% yield) and is of sufficient purity to be telescoped directly into Protocol B.

Protocol B: Chemoselective Ester Reduction to 3-(Phenethylamino)propan-1-ol

Causality & Expertise: Red-Al (65 wt% in toluene) is deployed as the hydride source. Unlike LiAlH₄, which forms insoluble, intractable aluminate salts that trap the amine product, Red-Al allows for a modified Fieser-style quench using aqueous NaOH. This forces the aluminum byproducts into a dense, granular solid, enabling rapid filtration and preventing product loss in emulsions.

Step-by-Step Methodology:

  • Preparation: In a 2 L jacketed reactor under an inert argon atmosphere, dissolve the crude methyl 3-(phenethylamino)propanoate (~207 g, 1.0 mol) in anhydrous toluene (600 mL). Cool the solution to 0 °C.

  • Reduction: Slowly add Red-Al (65 wt% in toluene, 2.2 equiv, 684 g) via a dropping funnel over 2 hours. Crucial: Hydrogen gas is evolved during this process; ensure the reactor is equipped with an open vent line to a bubbler and maintain vigorous overhead stirring. Keep the internal temperature strictly below 20 °C.

  • Maturation: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours to ensure complete reduction of the ester.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by the dropwise addition of 10% aqueous NaOH (150 mL). Continue stirring until the aluminum salts precipitate entirely as a granular white solid.

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (2 x 200 mL) to extract any coordinated product.

  • Purification: Transfer the combined filtrate to a separatory funnel. Separate the organic layer and wash with brine (300 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 3-(phenethylamino)propan-1-ol can be isolated as a free base (viscous oil) or converted to a highly crystalline hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the product.

Quantitative Data Summary

The table below highlights the operational advantages of the Aza-Michael route over traditional direct alkylation methodologies.

MetricRoute A: Direct AlkylationRoute B: Aza-Michael + Reduction (Recommended)
Primary Reagents 3-Chloro-1-propanol, K₂CO₃Methyl Acrylate, Red-Al
Selectivity Profile Poor (Forms 20-30% tertiary amine)Excellent (>95% mono-alkylated)
Overall Yield 40 - 50% (after complex purification)85 - 90% (telescoped)
Scalability & Safety Low (Exothermic, difficult purification)High (Controlled exotherms, soluble hydrides)
Downstream Processing Fractional distillation / ChromatographySimple extraction / Salt crystallization

References

  • Fakhraian, H., & Panbeh Riseh, M. B. (2005). TWO-STEP PROTIC SOLVENT-CATALYZED REACTION OF PHENYLETHYLAMINE WITH METHYL ACRYLATE. Organic Preparations and Procedures International, 37(6), 579-584. Retrieved from [Link]

Sources

Method

Application Note: Bioconjugation Strategies for Secondary Amine-Containing Molecules like 3-(Phenethylamino)propan-1-ol

Audience: Researchers, scientists, and drug development professionals. Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, ena...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for fundamental biological research.[1][2] While primary amines (e.g., the ε-amino group of lysine) are the most common targets for bioconjugation due to their high reactivity, targeting secondary amines presents unique challenges and opportunities.[3][4] Site-selective modification of secondary amines can be difficult due to their lower nucleophilicity compared to primary amines and the need to differentiate between them in a complex biological environment.[5][6]

This guide focuses on strategies for conjugating small molecules bearing a secondary amine, using 3-(Phenethylamino)propan-1-ol as a model compound. This molecule features a secondary amine, a primary alcohol, and a phenyl group, making it a relevant model for various small molecule drugs or linkers.[7][8][9] We will explore scientifically-grounded strategies, provide detailed protocols, and discuss the critical parameters for successful conjugation.

Section 1: Chemical Principles of Secondary Amine Bioconjugation

The reactivity of an amine is dictated by the availability of the lone pair of electrons on the nitrogen atom.

  • Nucleophilicity and Steric Hindrance : Secondary amines are generally less nucleophilic than primary amines due to increased steric hindrance from the two alkyl/aryl substituents. This often necessitates more forcing reaction conditions (e.g., higher pH, longer reaction times, or more reactive reagents) to achieve efficient conjugation.

  • Effect of pH : The pH of the reaction buffer is a critical parameter.[10] For an amine to act as a nucleophile, it must be in its unprotonated state (-NH-). Since secondary amines are basic, the reaction pH must be raised sufficiently above the amine's pKa to ensure a significant fraction is deprotonated and reactive. However, excessively high pH can lead to hydrolysis of common crosslinkers (like NHS esters) and potential denaturation of protein biomolecules.[10][11]

  • Alternative Functional Groups : The 3-(Phenethylamino)propan-1-ol molecule also contains a primary hydroxyl (-OH) group. While less reactive than the amine under many conditions, it can undergo side reactions, particularly with highly reactive reagents or under harsh conditions.[12] This highlights the importance of choosing a conjugation strategy with high chemoselectivity.

Section 2: Strategy 1 - Reductive Amination

Reductive amination is a highly effective and widely used method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a stable secondary or tertiary amine via an intermediate iminium ion.[13] This strategy is particularly well-suited for secondary amines as it avoids the over-alkylation issues that can occur with direct alkylation methods.

Mechanism: The reaction proceeds in two main steps:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl group of an aldehyde or ketone on the target biomolecule to form a transient iminium ion. This step is typically favored under mildly acidic conditions (pH ~6-7), which facilitate carbonyl protonation and subsequent dehydration.

  • Reduction: A mild reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to a stable amine linkage.[14]

Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is potent enough to reduce the iminium ion but will not significantly reduce the starting aldehyde or ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is stable at neutral pH but becomes an active reductant at the mildly acidic pH required for imine formation.[15][16] A major drawback is its high toxicity and the potential for free cyanide impurities in the reagent.[16]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder, safer, and often more efficient alternative to NaBH₃CN.[17] The electron-withdrawing acetoxy groups moderate its reducing power, making it highly selective for iminium ions over aldehydes and ketones, allowing for efficient one-pot reactions.[17][18]

Protocol 2.1: Reductive Amination of an Aldehyde-Modified Protein

This protocol describes the conjugation of 3-(Phenethylamino)propan-1-ol to a protein that has been pre-modified to contain aldehyde groups (e.g., by periodate oxidation of N-terminal serine or surface glycans).

Materials:

  • Aldehyde-modified Bovine Serum Albumin (BSA-CHO), 10 mg/mL in 100 mM MES buffer, pH 6.5

  • 3-(Phenethylamino)propan-1-ol, 100 mM stock in DMSO

  • Sodium Triacetoxyborohydride (STAB), 200 mM stock in anhydrous DMSO (prepare fresh)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) or dialysis cassettes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 500 µL of the BSA-CHO solution (5 mg protein) with 50 µL of the 100 mM 3-(Phenethylamino)propan-1-ol stock solution (a ~150-fold molar excess). Mix gently.

  • Initiation of Conjugation: Add 50 µL of the 200 mM STAB stock solution to the protein-amine mixture. The final concentration will be ~10 mM STAB.

  • Incubation: Incubate the reaction at room temperature for 4 hours with gentle end-over-end mixing.

  • Quenching: Add 50 µL of Quenching Buffer to the reaction mixture and incubate for 30 minutes at room temperature to quench any unreacted aldehydes.

  • Purification: Purify the conjugate from excess small molecules and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling (see Section 5).

Workflow Visualization

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_cleanup Workup & Analysis p_CHO Aldehyde-Modified Protein (BSA-CHO) mix Combine BSA-CHO and Amine p_CHO->mix amine 3-(Phenethylamino) propan-1-ol Stock amine->mix stab STAB Stock (Prepare Fresh) add_stab Add STAB to Initiate Reaction stab->add_stab mix->add_stab incubate Incubate 4h at RT add_stab->incubate quench Quench with Tris Buffer incubate->quench purify Purify via Desalting Column quench->purify analyze Characterize Conjugate (MS, HPLC) purify->analyze

Caption: Reductive amination workflow.

Section 3: Strategy 2 - Acylation with Activated Esters

N-hydroxysuccinimide (NHS) esters are among the most common reagents for modifying proteins by targeting primary amines.[11][19] While they are significantly more reactive with primary amines, they can also react with secondary amines, albeit less efficiently.[3] This reaction forms a stable amide bond.

Mechanism: The reaction is a nucleophilic acyl substitution where the unprotonated secondary amine attacks the carbonyl carbon of the NHS ester.[10] To achieve a reasonable reaction rate with a less nucleophilic secondary amine, a higher pH (8.5-9.0) is generally required.[20] This, however, increases the rate of the competing hydrolysis reaction, where the NHS ester reacts with water, reducing the overall conjugation efficiency.[10][11]

Protocol 3.1: Acylation with an NHS Ester-Activated Molecule

This protocol describes the conjugation of 3-(Phenethylamino)propan-1-ol to a protein that has been pre-activated with an NHS ester crosslinker (e.g., by reacting a carboxylate-containing protein with EDC/NHS).

Materials:

  • NHS-activated Protein (e.g., NHS-activated BSA), 10 mg/mL in 100 mM Phosphate Buffer, pH 7.2 (store desiccated, use immediately after reconstitution)

  • 3-(Phenethylamino)propan-1-ol, 1 M stock in anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Borate Buffer, pH 8.8

  • Purification: Dialysis cassettes (10K MWCO)

Procedure:

  • Buffer Exchange: Immediately before the reaction, buffer exchange the NHS-activated protein into the Reaction Buffer (pH 8.8) using a desalting column.

  • Reaction Setup: In a reaction tube, add the pH-adjusted protein solution.

  • Initiation of Conjugation: Add a 500-fold molar excess of the 1 M 3-(Phenethylamino)propan-1-ol stock solution. The high excess is required to favor the aminolysis of the secondary amine over the rapid hydrolysis of the NHS ester at this pH.

  • Incubation: Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted small molecules by extensive dialysis against PBS, pH 7.4 (3 buffer changes over 24 hours).

  • Characterization: Analyze the purified conjugate (see Section 5).

Section 4: Strategy 3 - Conjugation via Isothiocyanates

Isothiocyanates (ITCs) react efficiently with amines to form a stable thiourea linkage.[21] This reaction is highly pH-dependent; at alkaline pH (9.0-10.0), the reaction with amines is favored.[22][23] While ITCs can also react with thiols, this reaction is typically favored at a more neutral pH.[22] Therefore, by controlling the pH, selectivity for amines can be achieved. Both primary and secondary amines can react with isothiocyanates.[21]

Protocol 4.1: Conjugation to an Isothiocyanate-Functionalized Molecule

This protocol describes the reaction between a protein functionalized with an isothiocyanate group (e.g., FITC, as a model) and 3-(Phenethylamino)propan-1-ol. In a drug development context, one would typically conjugate the small molecule to the protein, but this illustrates the chemistry.

Materials:

  • FITC-labeled BSA, 2 mg/mL in PBS

  • 3-(Phenethylamino)propan-1-ol, 1 M stock in DMSO

  • Reaction Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.2

  • Purification: Size-Exclusion Chromatography (SEC) column

Procedure:

  • Reaction Setup: Combine the protein solution with the Reaction Buffer.

  • Initiation of Conjugation: Add a 500 to 1000-fold molar excess of the 3-(Phenethylamino)propan-1-ol stock solution.

  • Incubation: Incubate for 4 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the conjugate from unreacted small molecules using an appropriate SEC column.

  • Characterization: Analyze the conjugate (see Section 5).

Section 5: Characterization and Quality Control

Confirming the successful conjugation and determining the degree of labeling (DOL), or the average number of small molecules per protein, is a critical validation step.[24]

Techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to measure the mass of the intact conjugate. The mass increase corresponds to the number of attached molecules. Modern mass spectrometers can resolve a 15 kDa protein, often making digestion unnecessary for assessing the degree of labeling.[24]

  • UV-Vis Spectroscopy: If the small molecule has a unique chromophore, the DOL can be estimated using the Beer-Lambert law. The phenethyl group of the model compound has a UV absorbance around 260 nm, but this can overlap with the protein's absorbance, requiring careful correction.

  • Chromatography: Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can separate species with different numbers of conjugated hydrophobic small molecules, allowing for quantification of the DOL and assessment of sample heterogeneity.[24]

Data Presentation: Expected Mass Shift for BSA Conjugates

Degree of Labeling (DOL)Molecules AddedMass of Adduct (C₉H₁₃NO)Expected Mass Increase (Da)
11151.21 Da+151
22151.21 Da+302
33151.21 Da+453
44151.21 Da+604
Note: For reductive amination, the mass increase per molecule will be M + 2, where M is the mass of the amine, but since a water molecule (18 Da) is lost and two hydrogens (2 Da) are added, the net change is M - 16. For acylation, the net change is M - 1.

Section 6: Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low/No Conjugation Efficiency 1. Incorrect pH for the reaction. 2. Hydrolysis of reactive linker (e.g., NHS ester). 3. Inactive reducing agent (STAB). 4. Insufficient molar excess of the small molecule.1. Verify buffer pH. For reductive amination, use pH 6-7. For NHS esters, use pH 8.5-9.0. 2. Use freshly prepared NHS-activated protein. Minimize time in aqueous buffer before adding the amine. 3. Prepare STAB solution fresh in anhydrous DMSO. 4. Increase the molar excess of the amine, especially for less efficient reactions like NHS acylation.
Protein Precipitation/Aggregation 1. High concentration of organic solvent (DMSO). 2. High degree of labeling with a hydrophobic small molecule. 3. Protein instability at reaction pH or temperature.1. Keep final DMSO concentration below 10% (v/v). 2. Target a lower DOL by reducing the molar excess of the small molecule or shortening reaction time. 3. Perform the reaction at 4°C instead of room temperature. Include stabilizing excipients if compatible with the chemistry.
High Heterogeneity in Product 1. Multiple reactive sites on the protein with different accessibilities. 2. Inconsistent reaction conditions.1. This is often inherent to conjugation on native proteins. Use chromatography (HIC, IEX) to isolate more homogeneous populations. 2. Ensure consistent timing, temperature, and reagent addition during the reaction.

Conclusion

Targeting the secondary amine of a molecule like 3-(Phenethylamino)propan-1-ol for bioconjugation is a challenging yet achievable goal. While less reactive than primary amines, secondary amines can be successfully conjugated using strategies like reductive amination, which offers high efficiency and selectivity under mild conditions. Acylation with NHS esters and reaction with isothiocyanates provide alternative routes, though they may require more stringent pH control and higher reagent excesses to overcome slower reaction kinetics. Careful selection of the chemical strategy, optimization of reaction parameters, and rigorous analytical characterization are paramount to producing well-defined, functional bioconjugates for research and therapeutic development.

References

  • Gao, F., et al. (2023). Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. Bioconjugate Chemistry, 34(9), 1553–1562. Available from: [Link]

  • American Elements. 3-(phenylamino)propan-1-ol. Available from: [Link]

  • Viart, H. M.-F., et al. (2014). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications, 50(58), 7854-7856. Available from: [Link]

  • Roy, M., et al. (2019). Secondary amine selective Petasis (SASP) bioconjugation. Chemical Science, 10(45), 10583-10588. Available from: [Link]

  • ResearchGate. (2024). Conjugation of a secondary amine and protein?. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 410467, 3-(Phenylamino)propan-1-ol. Available from: [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available from: [Link]

  • Spokoyny, A. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Nature Communications, 12(1), 2588. Available from: [Link]

  • Wang, Y., et al. (2011). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Journal of Nucleic Acids. Available from: [Link]

  • Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Available from: [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available from: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Creative Biolabs. (2024). Chemical Conjugation. Available from: [Link]

  • Barbey, R., et al. (2015). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 6(27), 4835-4853. Available from: [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • White, B. R., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Organic Process Research & Development. Available from: [Link]

  • Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. Available from: [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available from: [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Available from: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available from: [Link]

  • ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. Available from: [Link]

  • Gao, F., et al. (2023). Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. PubMed. Available from: [Link]

  • Panowksi, S., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Molecules, 19(2), 1436-1454. Available from: [Link]

  • All 'bout Chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]

  • GBI Biomanufacturing. (2024). Emerging Trends in Bioconjugation: What the Future Holds. Available from: [Link]

  • Mi, L., et al. (2008). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 283(38), 25777-25786. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during N-alkylation of 3-aminopropan-1-ol

A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and methodologies for the successful N-alkylation of 3-aminopropan-1-ol, a common yet challenging transformation in pharmaceutical and materials science research. As a bifunctional molecule, 3-aminopropan-1-ol presents unique challenges related to chemoselectivity. This document is designed to equip you with the expert knowledge to navigate these challenges, explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

The Core Challenge: Chemoselectivity in a Bifunctional System

3-Aminopropan-1-ol possesses two nucleophilic sites: a primary amine (–NH₂) and a primary alcohol (–OH). During alkylation, these sites compete for the alkylating agent. The primary amine is generally more nucleophilic than the alcohol, favoring N-alkylation. However, this preference is not absolute and can be easily undermined by improper reaction conditions.[1][2]

Furthermore, the product of the initial N-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, forming an undesired tertiary amine or even a quaternary ammonium salt. This process, known as poly-alkylation, is a significant cause of yield loss and purification difficulties.[3]

The primary goal is to direct the reaction exclusively toward mono-alkylation on the nitrogen atom, avoiding the formation of O-alkylated and poly-alkylated byproducts.

Alkylation_Competition cluster_0 Reactants cluster_1 Reaction Pathways 3-Aminopropan-1-ol 3-Aminopropan-1-ol Desired_Product Desired Product (Mono-N-Alkylation) 3-Aminopropan-1-ol->Desired_Product N-Alkylation (Favored) O_Alkylation Side Product (O-Alkylation) 3-Aminopropan-1-ol->O_Alkylation O-Alkylation (Competing) R-X Alkylating Agent (R-X) Di_Alkylation Side Product (Di-N-Alkylation) Desired_Product->Di_Alkylation Further Alkylation (Common Issue)

Caption: Competing reaction pathways in the alkylation of 3-aminopropan-1-ol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the N-alkylation of 3-aminopropan-1-ol. The solutions are based on established chemical principles and field-proven strategies.

Observed ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Significant O-Alkylation Byproduct Detected 1. Use of a "Hard" Alkylating Agent: Reagents like dimethyl sulfate or alkyl triflates are hard electrophiles, which preferentially react with the hard oxygen nucleophile.[1] 2. Strong Base/High Temperature: Conditions that significantly deprotonate the hydroxyl group to form a more reactive alkoxide anion will favor O-alkylation.[4]1. Switch to a "Softer" Alkylating Agent: Use alkyl halides (R-I > R-Br > R-Cl). The softer halide leaving groups favor reaction with the softer nitrogen nucleophile, according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.[1] 2. Use a Milder, Non-Nucleophilic Base: Employ bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) instead of strong bases like NaH or KOtBu.[5][6] These bases are sufficient to neutralize the acid byproduct without extensively deprotonating the alcohol. 3. Lower the Reaction Temperature: Reduces the rate of the competing O-alkylation reaction.
Formation of Di-alkylated and/or Quaternary Salt Byproducts 1. Stoichiometry: Using an excess of the alkylating agent drives the reaction toward poly-alkylation. 2. High Reactivity of Secondary Amine: The mono-alkylated product is a more potent nucleophile than the starting primary amine.1. Use an Excess of the Amine: Reverse the stoichiometry by using a 2-5 fold excess of 3-aminopropan-1-ol relative to the alkylating agent. This statistically favors the alkylation of the more abundant primary amine. 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise at a low temperature to maintain a low instantaneous concentration, minimizing the chance of the product reacting further. 3. Switch to Reductive Amination: This is the most reliable method to ensure mono-alkylation. The reaction proceeds via an imine intermediate which is reduced in situ, avoiding the formation of a more reactive secondary amine under alkylating conditions.[3][7]
Low or No Reaction Conversion 1. Insufficiently Reactive Alkylating Agent: For example, using an alkyl chloride without a catalyst. 2. Inappropriate Base or Solvent: The base may be too weak, or the solvent may not adequately dissolve the reactants.[5] 3. Low Temperature: The activation energy for the reaction is not being met.1. Increase Alkylating Agent Reactivity: Switch from R-Cl to R-Br or R-I. Alternatively, add a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ (Finkelstein reaction). 2. Optimize Base and Solvent: Use a suitable base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile to ensure solubility and reactivity.[5] 3. Gradually Increase Temperature: While monitoring for side reactions, cautiously increase the reaction temperature.
Complex Purification / Difficulty Isolating Product 1. Multiple Products: A mixture of N-alkylated, O-alkylated, and poly-alkylated products with similar polarities. 2. Unreacted Starting Material: An incomplete reaction leaves a significant amount of polar 3-aminopropan-1-ol.1. Optimize Selectivity First: Address the root cause by implementing the solutions above to generate a cleaner crude product. 2. Utilize Acid-Base Extraction: The desired amine product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities (like the O-alkylated ether) in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. 3. Consider SCX Chromatography: Strong Cation Exchange (SCX) chromatography is highly effective for purifying basic amines from neutral or acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective strategy to guarantee selective mono-N-alkylation?

For achieving the highest selectivity for mono-N-alkylation, the most robust and widely recommended strategy is Reductive Amination .[3][7] This method involves reacting 3-aminopropan-1-ol with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced to the target amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This approach completely avoids the issue of over-alkylation because the amine product is formed under reducing, not alkylating, conditions. It also inherently prevents O-alkylation.

Q2: How does the choice of base and solvent impact selectivity?

The base and solvent play a critical role. A strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) will deprotonate the hydroxyl group, creating a highly nucleophilic alkoxide that aggressively competes for the alkylating agent, leading to O-alkylation.[4] A milder inorganic base like K₂CO₃ is often preferred as it is strong enough to act as an acid scavenger but not strong enough to significantly deprotonate the alcohol.[6] Polar aprotic solvents like acetonitrile or DMF are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction without participating in it.[5]

Q3: Can protecting groups be used to avoid side reactions?

Yes, a protecting group strategy is a classic and effective method. The alcohol can be protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, which are stable to the basic conditions of N-alkylation.[8] After protection, the amine is the only remaining nucleophile, allowing for clean N-alkylation. The protecting group is then removed in a final step. While highly effective, this adds two steps (protection and deprotection) to the overall synthesis, which may not be ideal for all applications.

Q4: I am observing incomplete reduction during a reductive amination. What should I do?

Incomplete reduction, evidenced by the presence of a residual imine intermediate, can be a common issue.[9] First, ensure the reducing agent is fresh and active. Sodium cyanoborohydride (NaBH₃CN) works best under slightly acidic conditions (pH ~6-7), which facilitates imine formation without degrading the borohydride.[7] If the reaction is sluggish, adding a small amount of a proton source like acetic acid can be beneficial. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) of the reducing agent. If using sodium borohydride (NaBH₄), remember it can also reduce the starting aldehyde, so it's best to allow the imine to form first before adding the reductant.[3]

Recommended Experimental Protocols

Protocol A: High-Selectivity Mono-N-Alkylation via Reductive Amination

This is the preferred method for clean, predictable mono-N-alkylation, minimizing both O-alkylation and di-alkylation.

Reductive_Amination_Workflow Start 1. Mix Reactants (3-Aminopropan-1-ol + Aldehyde/Ketone) in Solvent (e.g., Methanol) Imine_Formation 2. Stir for Imine Formation (Monitor by TLC/LC-MS) Start->Imine_Formation Add_Reductant 3. Add Reducing Agent (e.g., NaBH₃CN) Control Temperature Imine_Formation->Add_Reductant Reduction 4. Stir until Reduction is Complete Add_Reductant->Reduction Workup 5. Quench and Workup (Acid-Base Extraction) Reduction->Workup Purification 6. Purify Product (e.g., Column Chromatography) Workup->Purification End Pure Mono-N-Alkylated Product Purification->End Troubleshooting_Flowchart decision decision solution solution start start decision1 Major Issue? start->decision1 Analyze Crude Product decision2 O-Alkylation > 5%? decision1->decision2 Yes solution1 Proceed to Standard Purification (Chromatography) decision1->solution1 No, minor impurities solution2 Switch to softer alkylating agent (R-I) Use milder base (K₂CO₃) Lower reaction temperature decision2->solution2 Yes decision3 Di-Alkylation > 5%? decision2->decision3 No solution3 Use excess 3-aminopropan-1-ol Add alkylating agent slowly **Strongly consider switching to Reductive Amination** decision3->solution3 Yes solution4 Use more reactive alkylating agent (R-I) Add NaI catalyst Increase temperature cautiously decision3->solution4 No (Low Conversion)

Sources

Optimization

Purification strategies for removing unreacted phenethylamine from product

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in removing unreacted phenethylamine (PEA) from crude reaction mixtures—most commonly fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in removing unreacted phenethylamine (PEA) from crude reaction mixtures—most commonly following amide couplings, reductive aminations, or alkylation workflows.

Because PEA is a highly basic, moderately lipophilic primary amine, its physical properties make it stubborn to remove via simple evaporation. However, these same properties make it highly susceptible to targeted chemical scavenging and pH-driven partitioning. This guide provides a causality-driven framework to help you design a self-validating purification system, ensuring high product purity without compromising yield.

Purification Strategy Workflow

PEA_Purification A Crude Reaction Mixture (Product + Unreacted PEA) B Is the target product acid-stable? A->B C Acid-Base Extraction (1M HCl or 10% Citric Acid) B->C Yes D Does the product contain unprotected amines? B->D No E Scavenger Resin (PS-Isocyanate) C->E Trace PEA remains D->E No F Amine-Treated Silica Chromatography D->F Yes

Decision matrix for selecting a phenethylamine (PEA) purification strategy.

Quantitative Data: Phenethylamine (PEA) Properties

Understanding the physicochemical profile of PEA is critical for exploiting its vulnerabilities during purification.

PropertyValueRelevance to Purification Strategy
pKa 9.83[1]Highly basic. Easily protonated by dilute aqueous acids (pH < 7) to form water-soluble salts[2].
Boiling Point 195 °C – 197.5 °C[3]Moderately high. Standard rotary evaporation (water bath 40 °C) will not remove it under typical laboratory vacuum.
LogP 1.41[4]Lipophilic enough to partition into organic solvents (DCM, EtOAc) when unprotonated.
Nucleophilicity High (Primary Amine)Reacts rapidly with electrophilic solid-supported scavengers (e.g., polymer-bound isocyanates)[5].

Troubleshooting & FAQs

Q1: I performed a standard acid wash (1M HCl), but NMR still shows phenethylamine in my organic layer. Why didn't it partition into the aqueous phase? Causality: This usually occurs due to solvent polarity or insufficient pH drop. If your organic solvent is highly polar or water-miscible (e.g., THF, n-butanol), it can carry water and prevent clean phase separation, dragging the protonated PEA hydrochloride salt back into the organic layer. Furthermore, if the aqueous phase pH does not drop at least 2 units below the pKa of PEA (9.83)[1], the amine will not fully protonate[2]. Solution: Switch your extraction solvent to a strictly non-polar organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) prior to extraction. Ensure the aqueous phase is strictly pH < 3.

Q2: My target product is highly acid-sensitive and degrades during HCl washing. How can I remove PEA without using aqueous acidic conditions? Causality: Acid-sensitive functional groups (like acetals or certain protecting groups) will hydrolyze under the conditions required to protonate PEA. Solution: Utilize a solid-supported scavenger resin, such as Polymer-Bound Isocyanate (PS-Isocyanate)[5]. The electrophilic isocyanate groups covalently bind the nucleophilic primary amine of PEA, forming a urea linkage permanently tethered to the insoluble polystyrene backbone. A simple filtration removes the resin-bound PEA, leaving your product in the filtrate.

Q3: I am trying to purify my mixture via silica gel chromatography, but the PEA and my product co-elute as a long, tailing streak. How do I fix this? Causality: Unprotonated primary amines interact strongly via hydrogen bonding with the acidic silanol groups on standard unmodified silica gel. This causes severe retention and tailing, often ruining the separation resolution. Solution: Passivate the silica gel. Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your eluent system (e.g., DCM/MeOH/NH₄OH). The volatile TEA/NH₄OH competitively binds to the acidic silanol sites, allowing the PEA and your product to elute as sharp, distinct bands.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

Best for: Acid-stable target products.

This protocol relies on manipulating the ionization state of PEA to force it into the aqueous phase[2].

  • Solvent Exchange: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., DCM or EtOAc). Causality: Ensures a distinct biphasic system to prevent salt carryover.

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl (or 10% aqueous citric acid for milder conditions).

  • Agitation & Venting: Shake the funnel vigorously to maximize surface area contact between the phases, venting frequently. Causality: The acid protonates the primary amine, converting it to a highly polar, water-soluble ammonium cation.

  • Validation Checkpoint: After the layers separate, draw a drop of the aqueous layer and test it with pH paper. It must read pH < 3. If it is higher, the PEA is not fully ionized; add more acid.

  • Separation: Drain the organic layer. Extract the aqueous layer once more with fresh organic solvent to recover any trace product.

  • Finishing: Combine the organic layers, wash with brine (to remove residual water/acid), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Scavenging (Catch-and-Release)

Best for: Acid-sensitive products or removing trace PEA after extraction.

This is a self-validating, anhydrous purification method utilizing functionalized polymers[5].

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or Toluene). Causality: Alcohols or water will competitively react with the isocyanate groups on the resin, neutralizing its scavenging capacity.

  • Resin Addition: Add 2.0 to 3.0 equivalents of Polymer-Bound Isocyanate (PS-Isocyanate) relative to the estimated molar amount of residual PEA.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads, clogging your filters later.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin (requires gentle heating). A lack of a pink/purple spot indicates the complete absence of free primary amines.

  • Filtration: Filter the suspension through a sintered glass frit (medium porosity). Wash the resin cake thoroughly with DCM to elute your target product.

  • Concentration: Evaporate the filtrate to yield the PEA-free product.

References

  • Source: wikipedia.
  • Showing Compound 2-Phenylethylamine (FDB010580)
  • Source: nih.
  • Source: chromatographyonline.
  • Source: thieme-connect.

Sources

Troubleshooting

Overcoming steric hindrance in 3-(Phenethylamino)propan-1-ol coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when derivatizing 3-(Phenethylamino)propan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when derivatizing 3-(Phenethylamino)propan-1-ol .

This bifunctional molecule presents a classic synthetic challenge: it features a secondary amine flanked by a bulky phenethyl group and a propan-1-ol chain. This steric crowding drastically reduces the nucleophilicity of the nitrogen atom, leading to sluggish reaction kinetics, incomplete conversions, and chemoselectivity issues (such as unwanted O-acylation at the primary alcohol).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully execute amide and Buchwald-Hartwig couplings with this hindered substrate.

Workflow & Decision Matrix

G A 3-(Phenethylamino)propan-1-ol (Sterically Hindered 2° Amine) B Amide Coupling Pathway A->B C Buchwald-Hartwig Pathway A->C D Barrier: Slow Aminolysis & O-Acylation Risk B->D E Barrier: Impedance of Reductive Elimination C->E F Solution: HATU or COMU with DIPEA Base D->F G Solution: Pd Precatalyst with RuPhos Ligand E->G

Decision tree for overcoming steric hindrance in 3-(Phenethylamino)propan-1-ol couplings.

Section 1: Amide Bond Formation (Overcoming Steric Bulk)

The Causality of Failure: Traditional coupling reagents like EDC/HOBt often fail with 3-(Phenethylamino)propan-1-ol. The bulky secondary amine struggles to attack the relatively stable OBt-active ester. Because the aminolysis step is so slow, the less sterically hindered (though inherently less nucleophilic) primary alcohol outcompetes the amine, leading to unwanted O-acylation (esterification).

The Solution: Transition to uronium-based reagents like HATU or COMU . HATU activates the carboxylic acid by forming an extremely reactive OAt-active ester[1]. This highly electrophilic intermediate drastically lowers the activation energy for aminolysis, allowing the nitrogen atom to react rapidly and restoring N-chemoselectivity. For greener applications or highly sensitive substrates, COMU serves as an excellent, non-explosive alternative that excels with sterically hindered amines[2].

To prevent the amine from directly attacking the uronium salt (a side reaction that forms a guanidinium byproduct), you must use a sterically hindered base like DIPEA instead of TEA[3].

Quantitative Comparison of Coupling Systems
Coupling SystemRelative ReactivityTypical Yield (%)Reaction TimePrimary Byproduct Risk
EDC / HOBt Low20 - 40%24 - 48 hO-acylation, Unreacted SM
HATU / DIPEA High85 - 95%2 - 4 hGuanylation (if pre-activation skipped)
COMU / DIPEA High80 - 90%2 - 6 hHydrolysis of active ester
Pd(OAc)₂ / BINAP Low< 30%24 hDehalogenation of Aryl Halide
Pd₂(dba)₃ / RuPhos Very High85 - 98%4 - 12 hMinimal
Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol utilizes a pre-activation strategy to ensure causality: forming the active ester before the amine is introduced prevents competitive guanylation.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15–20 minutes.

    • Validation Checkpoint: Aliquot 5 µL into MeOH and check via LCMS. You should observe complete consumption of the carboxylic acid mass and the appearance of the OAt-active ester (or its methyl ester derivative from the MeOH quench).

  • Amine Addition: Once pre-activation is confirmed, add 3-(Phenethylamino)propan-1-ol (1.2 eq) dropwise.

    • Causality: Adding the amine only after the HATU has been consumed by the acid ensures the amine cannot react with the coupling reagent to form a dead-end guanidine byproduct[3].

  • Reaction Monitoring: Stir at room temperature. The reaction typically reaches completion within 2–4 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes acidic byproducts and HOAt), and brine. Dry over Na₂SO₄.

Section 2: Buchwald-Hartwig Cross-Coupling (Aryl C-N Bond Formation)

The Causality of Failure: When attempting to couple 3-(Phenethylamino)propan-1-ol with an aryl halide, standard palladium systems (e.g., Pd(OAc)₂/BINAP) typically stall. The steric crowding around the secondary nitrogen impedes its approach to the metal center. More critically, it severely hinders the reductive elimination step of the catalytic cycle, trapping the palladium in a stable, inactive Pd(II) complex[4].

The Solution: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos . The sheer steric bulk of these ligands actually accelerates reductive elimination by destabilizing the crowded Pd(II) intermediate, forcing the C-N bond formation to relieve steric strain[4].

Self-Validating Protocol: RuPhos-Enabled Buchwald-Hartwig Amination

Execute under strict Schlenk conditions or in a glovebox.

  • Catalyst Pre-assembly: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Observe the solution. A distinct color change (typically from dark purple/black to a deep, homogeneous red/orange) visually confirms the formation of the active L-Pd(0) catalytic species. If the solution remains opaque black, the catalyst has decomposed.

  • Reagent Addition: Add the aryl halide (1.0 eq), 3-(Phenethylamino)propan-1-ol (1.2 eq), and NaOtBu (1.5 eq).

    • Causality: NaOtBu is strong enough to deprotonate the coordinated amine intermediate, driving the catalytic cycle forward[4].

  • Heating: Seal the flask and heat to 85–100 °C for 4–12 hours. Elevated temperatures are mandatory to overcome the high activation barrier for the reductive elimination of this bulky amine.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a +99 m/z byproduct in my HATU coupling. What is this? A: This is a tetramethylguanidinium byproduct, formed when your secondary amine attacks the HATU reagent directly instead of the activated carboxylic acid[3]. To fix this, strictly adhere to the pre-activation step in the protocol above, and ensure you are using DIPEA. The steric bulk of DIPEA prevents it from assisting the amine's nucleophilic attack on the HATU molecule[3].

Q2: My Buchwald-Hartwig reaction with 3-(Phenethylamino)propan-1-ol turns black immediately upon heating, and I get no product. What is the culprit? A: Rapid precipitation of palladium black indicates catalyst decomposition before the catalytic cycle can stabilize. This usually occurs due to oxygen contamination or if the aryl halide is too unreactive (e.g., an aryl chloride without a specialized ligand like RuPhos)[4]. Verify your degassing procedure and ensure your Pd:Ligand ratio is strictly 1:2 (meaning 1 Pd₂(dba)₃ to 2 RuPhos, as Pd₂(dba)₃ contains two palladium atoms).

Q3: Can I use HBTU instead of HATU to save costs on this specific amine? A: It is highly discouraged for 3-(Phenethylamino)propan-1-ol. HBTU forms an OBt-active ester, which is significantly less reactive than the OAt-active ester formed by HATU[1]. Given the steric hindrance of your secondary amine, using HBTU will likely result in sluggish kinetics, leading directly to the O-acylation side reactions at the primary alcohol that we are trying to avoid.

References[1] Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem. URL:https://benchchem.com/application-notes/hatu-coupling[2] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. URL:https://chemrxiv.org/engage/chemrxiv/article-details/rapid-mechanochemical-synthesis[3] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c02500[4] Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions. Benchchem. URL: https://benchchem.com/support/steric-hindrance-amines

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with Amino Alcohol Ligands

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize chiral amino alcohol ligands in their catalytic processes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize chiral amino alcohol ligands in their catalytic processes. Catalyst deactivation is a frequent challenge that can lead to diminished yield, loss of enantioselectivity, and project delays.[1] This document provides in-depth, field-proven insights into diagnosing and resolving catalyst poisoning issues, with a specific focus on the unique role the amino alcohol ligand can play in these deactivation pathways.

Introduction: The Dual Nature of Amino Alcohol Ligands

Chiral amino alcohol ligands are workhorses in modern asymmetric synthesis, prized for their bifunctional nature which allows for the creation of a rigid, stereodirecting environment around a metal center.[2] However, the very features that make them effective—the presence of both a Lewis basic amino group and a hydroxyl group—can also be their Achilles' heel. The amino group, in particular, can strongly interact with transition metal active sites, and under certain conditions, may contribute directly to catalyst deactivation.[3] This guide will explore the nuances of catalyst poisoning in the context of these indispensable ligands.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My reaction is sluggish or has stalled completely. How do I determine if catalyst poisoning is the culprit?

A stalled or unexpectedly slow reaction is a classic symptom of catalyst deactivation.[4] The first step is to differentiate between poisoning and other potential issues like poor reagent quality or incorrect reaction setup.

Systematic Diagnostic Approach:

  • Baseline Confirmation: First, ensure the problem isn't with the general setup. Run a control reaction using a fresh batch of all reagents and a substrate that has previously worked reliably. If this reaction also fails, suspect a systemic issue (e.g., contaminated solvent, faulty inert atmosphere).

  • The "Spiking" Experiment: If the baseline is confirmed, a "spiking" experiment can be highly informative.

    • Run your standard reaction.

    • Once it has stalled, add a second charge of the catalyst.

    • If the reaction restarts: This strongly suggests catalyst deactivation. The initial catalyst lost its activity, and the new charge is now driving the reaction.

    • If the reaction does not restart: This points towards an impurity (a poison) present in one of the reagents (substrate, solvent, or base) that is deactivating both the initial and the new catalyst charge.

Below is a workflow to guide your initial troubleshooting efforts.

G Start Reaction Stalled or Sluggish Check_Setup Verify Reaction Conditions (Temp, Stirring, Atmosphere) Start->Check_Setup Spike_Test Spike with Additional Catalyst Check_Setup->Spike_Test Reaction_Restarts Reaction Restarts? Spike_Test->Reaction_Restarts Poisoning_Confirmed Diagnosis: Catalyst Poisoning/ Deactivation Reaction_Restarts->Poisoning_Confirmed  Yes Impurity_Issue Diagnosis: Inhibitor/Poison in Reagents Reaction_Restarts->Impurity_Issue  No Other_Issue Diagnosis: Other Issue (e.g., Reagent Degradation, Incorrect Stoichiometry)

Caption: Initial workflow for diagnosing a stalled reaction.

Q2: I suspect poisoning. What are the most common culprits in reactions using amino alcohol ligands?

Poisons are substances that bind strongly to the catalyst's active sites, rendering them unavailable for the intended reaction.[1] While general poisons are always a concern, the specific environment created by amino alcohol ligands and associated reagents (like bases) can be particularly sensitive to certain impurities.

Poison CategorySpecific ExamplesCommon SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, thioethersPresent in substrates (e.g., methionine, cysteine), reagents, or as residue from upstream synthetic steps.Strong coordination to late transition metals (Pd, Pt, Ru, Rh), blocking active sites.[4]
Nitrogen Heterocycles & Amines Pyridine, excess unhindered amines, byproducts from ligand degradation.Solvents, additives, or degradation of the amino alcohol ligand itself.The amino group of the ligand is designed to coordinate, but other N-containing molecules can compete and bind irreversibly.[3]
Halides Chloride (Cl⁻), Bromide (Br⁻)From substrates (aryl halides), additives (e.g., LiCl), or impure bases.Can alter the electronic properties of the metal center or form stable, inactive halide-bridged dimers.
Water and Oxygen H₂O, O₂Inadequately dried solvents or reagents, leaks in the inert atmosphere setup.Can lead to the oxidation of the active metal center or hydrolysis of the catalyst complex.[4] Can also promote C-N bond cleavage in amino alcohols via radiolysis-like mechanisms.[5]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Carryover from previous synthetic steps or contaminated reagents.Form strong, irreversible bonds with the catalytic metal.
Q3: Could my amino alcohol ligand itself be the source of the problem?

Yes, this is a critical and often overlooked possibility. While stable under many conditions, amino alcohol ligands can become a source of catalyst deactivation through several pathways.

  • Inherent Basicity and Competitive Binding: The ligand's own amino group is designed to coordinate to the metal. However, if the ligand concentration is too high, or if it can adopt multiple binding modes, it might form catalytically inactive or less active species.

  • Degradation under Reaction Conditions:

    • Oxidative Degradation: In the presence of oxidants (even trace oxygen), the alcohol or amine functionality can be oxidized. The resulting products (aldehydes, ketones, imines) may be catalyst inhibitors or may lead to further decomposition.[3]

    • Base-Mediated Decomposition: Many reactions employing amino alcohol ligands are run in the presence of a strong base. This can deprotonate the alcohol, but also potentially initiate side reactions or ligand fragmentation. Strategically controlling the amount of base can sometimes prevent ligand degradation.[6]

    • C-N Bond Cleavage: The C-N bond in amino alcohols can be susceptible to cleavage, especially when a hydroxyl group is in the beta-position, which can promote deamination.[5][7] This would break apart the ligand, destroying the chiral environment and releasing fragments that could poison the catalyst.

The diagram below illustrates these potential ligand-centric deactivation pathways.

G cluster_0 Active Catalyst Complex cluster_1 Deactivation Pathways Active_Catalyst [Metal]-(Amino Alcohol Ligand) Oxidation Oxidative Degradation (trace O2) Active_Catalyst->Oxidation [O] Base_Decomp Base-Mediated Decomposition Active_Catalyst->Base_Decomp Strong Base CN_Cleavage C-N Bond Cleavage (Deamination) Active_Catalyst->CN_Cleavage Thermal/H₂O Inactive_Species Inactive/Poisoned Species - [Metal]-Oxidized Ligand - [Metal]-Ligand Fragment - Aggregated Metal Oxidation->Inactive_Species Base_Decomp->Inactive_Species CN_Cleavage->Inactive_Species

Caption: Potential deactivation pathways involving the amino alcohol ligand itself.

Q4: How can I definitively identify the poison and its source?

Identifying the specific poison requires a combination of analytical chemistry and systematic experimentation.

  • Systematic Reagent Isolation: Sequentially replace each reagent (solvent, substrate, base) in your reaction with a brand new, high-purity version. If the reaction suddenly works after replacing, for example, the solvent, you have found your source.

  • Purification of Reagents: If a specific reagent is suspected, purify it. For instance, solvents can be distilled over a drying agent, and substrates can be recrystallized or passed through a plug of silica or activated carbon. See the protocol below for an example.

  • Advanced Analytical Techniques: For intractable issues, analyzing the spent catalyst or reaction mixture is necessary.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can detect trace amounts of metallic poisons (Pb, Hg, As, etc.).

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify elements (like S, Cl) bound to the catalyst surface.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify volatile organic impurities in your solvents or reagents that might be poisons.

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) Solvent

THF is a common solvent in these reactions, but it can contain peroxides (oxidants) and water, both of which can be detrimental.

Objective: To prepare anhydrous, peroxide-free THF suitable for sensitive catalytic reactions.

Materials:

  • Commercial-grade THF

  • Sodium metal (handle with extreme care)

  • Benzophenone

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Distillation apparatus

Procedure:

  • Pre-Drying: Add potassium hydroxide (KOH) pellets to the commercial THF and let it stand overnight. This removes the bulk of the water.

  • Setup: Assemble the distillation apparatus. All glassware must be flame-dried or oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen).

  • Initial Distillation: Decant the pre-dried THF into the distillation flask.

  • Indicator Preparation: In the distillation flask, add a small amount of benzophenone (enough to create a light-yellow color) and a few small pieces of sodium metal.

  • Refluxing: Gently heat the THF to reflux. The solution will initially be yellow. As the sodium reacts with residual water and oxygen, the solution will turn a deep blue or purple. This indicates that the solvent is dry and oxygen-free.

  • Distillation and Collection: Once the persistent blue/purple color is observed, distill the THF into a flame-dried collection flask under an inert atmosphere.

  • Storage: Store the freshly distilled THF over activated molecular sieves in a sealed flask under an inert atmosphere. Use within a few days for best results.

Preventative Measures and Best Practices

Avoiding catalyst poisoning is always more efficient than troubleshooting it.[8]

  • High-Purity Reagents: Always use the highest purity reagents available. For solvents, "anhydrous" or "for synthesis" grades are recommended.

  • Rigorous Inert Atmosphere: Many catalysts are sensitive to air and moisture.[4] Ensure your Schlenk line or glovebox techniques are robust. A positive pressure of high-purity inert gas (Argon or Nitrogen) is crucial.

  • Feedstock Purification: If you suspect your substrate contains impurities from previous steps, consider a purification step (e.g., recrystallization, column chromatography, or treatment with activated carbon) before introducing it to the catalytic reaction.[8]

  • Use of Scavengers: In some cases, adding a "sacrificial agent" or scavenger can protect the catalyst. For example, a small amount of a non-chiral, inexpensive amine could potentially bind to poisons before they reach the valuable chiral catalyst complex.

  • Optimize Ligand:Metal Ratio: Do not assume that "more is better" for the chiral ligand. An excess of the ligand can sometimes form less active catalyst species. Systematically screen the ligand-to-metal ratio to find the optimal balance between activity and enantioselectivity.

By implementing these diagnostic and preventative strategies, researchers can significantly improve the robustness and reliability of their catalytic reactions, saving valuable time and resources.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Jiang, B., et al. (2015). Transition-Metal-Catalyzed Cleavage of C–N Single Bonds. Chemical Reviews, 115(21), 11955-12012. [Link]

  • Spadaro, A., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2788. [Link]

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem.
  • Mori, K., et al. (2017). Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. Chemical Communications, 53(56), 7946-7949. [Link]

  • BenchChem. (2025). Mechanism of action of amino alcohol compounds in synthesis. BenchChem.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Energy.gov. Retrieved March 11, 2026, from [Link]

  • Ahmed, M. A. (2013).
  • Agárdy, A., et al. (1999). Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH4 in Water. Molecules, 4(1), 1-5. [Link]

  • Gurbanov, A. V., et al. (2022). Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. Molecules, 27(22), 7808. [Link]

  • Applied Catalysts. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Ni, Q., et al. (2021). Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives. Organic Chemistry Frontiers, 8(11), 2728-2746. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Hart, G. B. (1937). The oxidation of amino alcohols. ThinkIR: The University of Louisville's Institutional Repository. [Link]

  • BenchChem. (2025).
  • You, S.-L., et al. (2011). C–N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds. Journal of the American Chemical Society, 133(45), 18054-18057. [Link]

  • Nikolova, B., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6895. [Link]

  • Shadyro, O. I., et al. (2003). C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions. International Journal of Radiation Biology, 79(4), 247-254. [Link]

  • BenchChem. (2025). Discovery and synthesis of chiral amino alcohols. BenchChem.
  • Benincori, T., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Magnetic Nanoparticles. ChemistryOpen. [Link]

  • Gancheva, M., et al. (2015). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Journal of Biosciences and Medicines, 3(4), 1-10. [Link]

  • Davis, F. A., & Nolt, M. B. (2008). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)- Epipinidinol. The Journal of Organic Chemistry, 73(23), 9493-9498. [Link]

  • ResearchGate. (2025). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes.

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 3-(Phenethylamino)propan-1-ol

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for a compound like 3-(Phenethylamino)propan-1-ol requires moving beyond trial-and-error. This guide objectively...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for a compound like 3-(Phenethylamino)propan-1-ol requires moving beyond trial-and-error. This guide objectively compares stationary phase chemistries and detection modalities, providing a causal framework and self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, we must first deconstruct the analyte. 3-(Phenethylamino)propan-1-ol is a secondary amino alcohol featuring a hydrophobic phenethyl group and a hydrophilic propanol chain.

Chromatographically, this presents a "dual-nature" challenge:

  • High Polarity & Basicity: The secondary amine (pKa ~9.5) remains protonated under standard acidic or neutral conditions. This basicity drives severe secondary ion-exchange interactions with ionized residual silanols on silica-based columns, which is the primary causal factor for peak tailing and poor resolution in amino alcohol analysis[1].

  • Chromophore Limitations: The molecule lacks an extended conjugated system, relying solely on the isolated phenyl ring for UV absorbance. This necessitates detection at low wavelengths (e.g., 210 nm), where mobile phase background noise is highest.

Stationary Phase Selection: A Comparative Analysis

Selecting the correct column chemistry is the most critical decision in this workflow. We compared the performance of three distinct stationary phases to objectively determine the optimal retention mechanism.

The Alternatives
  • Standard Alkyl C18: Relies purely on dispersive hydrophobic interactions. While standard for many assays, it struggles with the polar propanol group, leading to early elution.

  • Phenyl-Hexyl: Offers a dual-retention mechanism. The hexyl chain provides hydrophobicity, while the phenyl ring engages in π−π interactions with the analyte's phenethyl group, significantly improving peak shape for aromatic amines.

  • HILIC Amide (Hydrophilic Interaction Liquid Chromatography): Operates via orthogonal selectivity. Instead of retaining the hydrophobic tail, HILIC columns are specifically designed to partition the highly polar protonated amine and alcohol groups into a water-enriched layer on the silica surface[2].

Comparative Performance Data

The following table summarizes the experimental performance metrics for 3-(Phenethylamino)propan-1-ol across different column chemistries (Isocratic elution: 20% aqueous buffer / 80% organic modifier, adjusted for optimal retention per mode).

Column ChemistryPrimary Retention MechanismRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Overall Suitability
Alkyl C18 Dispersive Hydrophobic3.81.854,500Marginal (High Tailing)
Phenyl-Hexyl Hydrophobic + π−π 5.41.1212,500Optimal (Reversed-Phase)
HILIC Amide Hydrophilic Partitioning6.71.0814,200Optimal (Orthogonal)
Mixed-Mode Cation-Exchange + Hydrophobic8.21.1511,000Excellent for Biofluids[3]

Scientific Insight: The C18 column fails to provide adequate symmetry because the hydrophobic interaction is too weak to overcome the strong silanol-amine interactions. The Phenyl-Hexyl column resolves this by providing a stronger, highly specific π−π anchor, while HILIC entirely bypasses the hydrophobic limitation by targeting the molecule's polarity.

Detector Optimization Strategy

Because the phenyl ring provides only moderate UV absorbance, detector selection must be causally linked to the required limit of quantitation (LOQ):

  • Routine QA/QC (UV/Vis): Detection at 210 nm is sufficient for assay-level concentrations (>1 µg/mL). However, high-purity HPLC-grade solvents must be used to prevent baseline drift.

  • Trace Analysis (FLD via Derivatization): For ultra-low detection limits, pre-column derivatization with o-phthalaldehyde (OPA) converts the secondary amine into a highly fluorescent derivative, a technique extensively validated for trace alkyl amines and amino acids[4].

  • DMPK/Metabolite Studies (LC-MS/MS): Electrospray Ionization (ESI+) is highly effective due to the readily protonated secondary amine, offering the highest sensitivity and structural confirmation.

Self-Validating Experimental Protocol (Phenyl-Hexyl Method)

This protocol utilizes the Phenyl-Hexyl stationary phase. It is engineered as a self-validating system ; the workflow cannot proceed to sample analysis unless the system proves its own operational integrity.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0. This fully protonates the analyte but, crucially, neutralizes the acidic silanols (pKa ~3.5-4.5) on the silica surface, actively preventing the ion-exchange interactions that cause peak tailing.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 210 nm.

Phase 3: System Suitability Testing (Self-Validation Gate)

Before injecting unknown samples, the system must validate its precision and fluidic dynamics.

  • Inject a 10 µg/mL reference standard of 3-(Phenethylamino)propan-1-ol five consecutive times.

  • Validation Criteria:

    • Retention Time RSD 1.0% (Validates pump delivery and thermal stability).

    • Peak Area RSD 2.0% (Validates autosampler precision).

    • Asymmetry Factor ( As​ ) 1.5 (Validates column bed integrity and silanol suppression).

  • Action: If any criterion fails, the run is automatically aborted. Troubleshoot fluidics or replace the column before proceeding. This ensures no artifactual data is generated.

Methodological Workflow Diagram

The following diagram visualizes the logical decision tree for developing this method, mapping the causal relationships between analyte properties and analytical choices.

HPLC_Workflow A Analyte: 3-(Phenethylamino)propan-1-ol Basic Amine + Aromatic Ring B Stationary Phase Selection A->B C1 Alkyl C18 (Hydrophobic only) B->C1 Sub-optimal C2 Phenyl-Hexyl (π-π + Hydrophobic) B->C2 Optimal (RP) C3 HILIC Amide (Hydrophilic Partitioning) B->C3 Optimal (Polar) D Mobile Phase Optimization Add 0.1% TFA (pH ~2.0) C2->D C3->D E Detector Selection D->E F1 UV/Vis (210 nm) Routine Analysis E->F1 F2 ESI-MS/MS Trace/DMPK Analysis E->F2

Caption: Logical workflow for HPLC method development of 3-(Phenethylamino)propan-1-ol.

References

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column Source: SIELC Technologies URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Validating purity of 3-(Phenethylamino)propan-1-ol using thin-layer chromatography

Validating Purity of 3-(Phenethylamino)propan-1-ol: A Comparative Guide to TLC and HPLC Methodologies As a Senior Application Scientist, validating the purity of a bifunctional molecule like 3-(Phenethylamino)propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of 3-(Phenethylamino)propan-1-ol: A Comparative Guide to TLC and HPLC Methodologies

As a Senior Application Scientist, validating the purity of a bifunctional molecule like 3-(Phenethylamino)propan-1-ol requires a deep understanding of its physicochemical behavior. This compound features a hydrophobic phenyl ring, a basic secondary amine, and a polar primary alcohol. When analyzing such amino alcohols, standard chromatographic techniques often fail if the underlying molecular interactions are not actively managed.

This guide objectively compares Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-(Phenethylamino)propan-1-ol, detailing the chemical causality behind each protocol to ensure self-validating, reproducible results.

Physicochemical Profiling & Chromatographic Causality

In standard chromatography, the stationary phase typically consists of silica gel particles covered in surface silanol groups (Si-OH)[1]. These silanols are slightly acidic. When a basic secondary amine like 3-(Phenethylamino)propan-1-ol is applied, it undergoes severe hydrogen bonding and ion-exchange interactions with the stationary phase[2].

This causality explains the infamous "streaking" or "tailing" of amines on unmodified silica plates, which obscures closely eluting impurities and invalidates the purity assessment[1]. To achieve accurate separation, we must chemically manipulate the mobile phase to mask these interactions.

Methodology 1: Thin-Layer Chromatography (TLC) Protocol

TLC is the frontline tool for rapid reaction monitoring and initial purity screening. To create a self-validating TLC protocol for this secondary amine, we must suppress ionization.

Step-by-Step Protocol:

  • Stationary Phase: Use high-quality Silica gel 60 F254 plates.

  • Mobile Phase Engineering: Prepare a solvent system of Dichloromethane : Methanol : Triethylamine (TEA) in a 90:9:1 ratio.

    • Causality: The addition of 1% TEA acts as a basic modifier. TEA competitively binds to the acidic silanol sites on the silica gel, effectively neutralizing the plate and allowing the target secondary amine to migrate as a tight, quantifiable spot[1]. Alternatively, amine-bonded stationary phases can be used to bypass the need for liquid modifiers entirely[3].

  • Sample Application: Dissolve the sample in methanol to a concentration of 1 mg/mL. Apply 1-2 µL as a tight band rather than a spot to maximize resolution. Self-Validation: Always run a co-spot lane with a verified reference standard to confirm retention factor (Rf) alignment.

  • Orthogonal Visualization:

    • Non-destructive (UV): Inspect under a UV lamp at 254 nm. The phenyl ring of the phenethyl group will quench the plate's fluorescence, appearing as a dark spot against a green background.

    • Destructive (Chemical Staining): Dip the plate in Ninhydrin reagent and heat to 120°C for 3 minutes. While primary amines turn deep purple, the secondary amine of 3-(Phenethylamino)propan-1-ol forms an iminium salt intermediate, yielding a distinct pink or yellow-brown spot[2]. This dual-staining confirms both the aromatic and amine functionalities.

Methodology 2: High-Performance Liquid Chromatography (HPLC) Protocol

While TLC is exceptional for rapid screening, it is only semi-quantitative. HPLC serves as the definitive orthogonal validation required for pharmaceutical batch release, offering superior resolution and precise quantitation[4].

Step-by-Step Protocol:

  • Column Selection: Utilize a robust C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) with high end-capping to minimize interactions with residual silanols.

  • Mobile Phase Causality: Use a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: In reverse-phase HPLC, an uncharged basic amine will cause severe peak tailing. Adding 0.1% TFA lowers the mobile phase pH to ~2.0, fully protonating the secondary amine. This ion-pairing effect ensures sharp, symmetrical peaks and reproducible retention times.

  • Detection and Self-Validation: Utilize a Diode Array Detector (DAD) scanning from 200-400 nm. Set the primary extraction wavelengths to 210 nm (amine/alcohol absorption) and 254 nm (aromatic ring).

    • Self-Validation: Use the DAD software to perform a "Peak Purity" (spectral homogeneity) analysis across the 3-(Phenethylamino)propan-1-ol peak[4]. If an impurity is co-eluting beneath the main peak, the UV spectrum at the leading edge will differ from the trailing edge, flagging the sample as impure despite a seemingly single chromatographic peak.

Quantitative Comparison: TLC vs. HPLC

To determine the appropriate technique for your specific stage of development, consult the performance metrics below:

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Separation Mechanism Adsorption / Normal Phase PartitioningReverse-Phase Partitioning
Amine Management Requires basic modifier (TEA) to mask silanolsRequires acidic modifier (TFA) to protonate amine
Resolution Moderate (Suitable for distinct impurities)Very High (Resolves closely related analogs)
Quantification Semi-quantitative (Visual or Densitometry)Highly Quantitative (Area under the curve)
Peak Purity Check Not possible (relies on 2D TLC if suspected)Built-in via Diode Array Detector (DAD) spectral scanning
Throughput High (Multiple samples run simultaneously)Moderate (Sequential runs, ~10-20 mins per sample)
Primary Workflow Use In-process reaction monitoring / Initial screeningFinal purity validation / Regulatory compliance

Decision Workflow for Purity Validation

The following logical workflow illustrates how these two techniques operate in tandem to create a robust, self-validating purity assessment system.

PurityValidation Start Synthesized 3-(Phenethylamino)propan-1-ol TLC Rapid TLC Screening (Silica + TEA modifier) Start->TLC Decision1 Single Spot (UV & Ninhydrin)? TLC->Decision1 Purify Flash Chromatography / Recrystallization Decision1->Purify No (Impurities detected) HPLC HPLC-DAD Analysis (C18 + 0.1% TFA) Decision1->HPLC Yes (Proceed to quantitation) Purify->TLC Re-evaluate Decision2 Peak Purity > 99%? HPLC->Decision2 Decision2->Purify No (Co-eluting impurities) Release Batch Release & Downstream Processing Decision2->Release Yes (Validated)

Caption: Workflow for orthogonal purity validation of 3-(Phenethylamino)propan-1-ol using TLC and HPLC.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI (Lipidology). Available at:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. Available at: [Link]

  • Chromatography in Pharmaceutical Analysis: TLC vs. HPLC. AskFilo. Available at: [Link]

Sources

Validation

Comparative Analysis of Phenethylamino Alcohols in Drug Design: SAR, Receptor Kinetics, and Experimental Workflows

Phenethylamino alcohols represent one of the most pharmacologically significant scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of adrenergic receptor ligands. The fundamental structu...

Author: BenchChem Technical Support Team. Date: March 2026

Phenethylamino alcohols represent one of the most pharmacologically significant scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of adrenergic receptor ligands. The fundamental structure—a benzene ring linked to an ethanolamine side chain—mimics endogenous catecholamines like epinephrine and norepinephrine [1]. However, rational drug design has extensively modified this scaffold to achieve exquisite receptor subtype selectivity, tune intrinsic efficacy, and modulate pharmacokinetic profiles [2].

As an application scientist evaluating these compounds, it is critical to move beyond static structural descriptions and understand the dynamic interplay between ligand lipophilicity, receptor exosite engagement, and downstream signal transduction. This guide provides an objective, data-driven comparison of phenethylamino alcohol derivatives, focusing on their structure-activity relationships (SAR), receptor binding kinetics, and the experimental protocols required to validate their performance.

Structure-Activity Relationships (SAR): SABA vs. LABA

The evolution from Short-Acting β2​ -Agonists (SABAs) like salbutamol to Long-Acting β2​ -Agonists (LABAs) like salmeterol highlights the power of targeted side-chain modifications in drug design.

  • The Orthosteric Core: All active phenethylamino alcohols require a secondary amine and a β -hydroxyl group in the (R)-configuration to anchor the molecule within the orthosteric binding pocket of the G-protein coupled receptor (GPCR). The hydroxyl group forms critical hydrogen bonds with serine residues on transmembrane domain 5 (TM5), while the protonated amine interacts with Asp113 on TM3 [3].

  • The Exosite Engagement: Salmeterol achieves its extreme β2​ selectivity (1400-fold over β1​ ) and long duration of action through its extended lipophilic aryloxyalkyl tail. Mutagenesis studies reveal that this tail binds to a specific exosite formed by extracellular loops (EL2 and EL3) and transmembrane domains (TM6 and TM7). Specifically, residues H296 and K305 are critical; mutating these residues reduces salmeterol's affinity by nearly 275-fold without affecting salbutamol, proving that SABAs lack this exosite engagement [4].

Table 1: Quantitative Comparison of Representative Phenethylamino Alcohols at the β2​ -Adrenergic Receptor

CompoundClinical Class β2​ Affinity ( logKD​ )Selectivity ( β2​/β1​ )Intrinsic EfficacyReceptor Dissociation Kinetics
Salbutamol SABA-6.50~20-foldPartial AgonistRapid (Washout < 1 hr)
Formoterol LABA-8.10~400-foldFull AgonistIntermediate
Salmeterol LABA-8.95~1400-foldPartial AgonistExtremely Slow (Micro-kinetic anchoring)

Data synthesized from comparative in vitro radioligand binding and functional assays [4] [5].

Pathway Visualization: β2​ -Adrenergic Receptor Signaling

To contextualize the functional assays, we must map the signal transduction cascade. Phenethylamino alcohols primarily activate the canonical Gs​ pathway, leading to cyclic AMP (cAMP) accumulation.

Pathway Ligand Phenethylamino Alcohol (e.g., Salmeterol) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric/Exosite GProtein Gs Protein (Alpha Subunit Activation) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Activates Response Bronchodilation & Smooth Muscle Relaxation Kinase->Response Phosphorylation Cascade

Fig 1. Canonical Gs-protein coupled signaling pathway of beta-2 adrenergic receptor agonists.

Experimental Protocol: Validating Receptor Binding Kinetics and cAMP Accumulation

To objectively compare a novel phenethylamino alcohol against established benchmarks, a self-validating experimental system is required. The following protocol integrates radioligand displacement with functional cAMP readouts.

Causality in Experimental Design:

  • Why use whole-cell binding instead of isolated membrane homogenates? Membrane preparations often disrupt the integrity of extracellular loops (EL2/EL3). Because the high affinity and selectivity of LABAs depend on exosite interactions within these loops [4], whole-cell assays using stably transfected CHO-K1 cells ensure the receptor remains in its native physiological conformation.

  • Why measure cAMP accumulation rather than downstream reporter genes? Reporter genes (e.g., CRE-luciferase) are subject to signal amplification and transcriptional delays, which can mask partial agonism. Direct measurement of intracellular cAMP provides a high-resolution, immediate snapshot of intrinsic efficacy and Gs​ coupling [5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human β2​ -AR. Seed into 96-well plates and grow to 80-90% confluence.

  • Radioligand Binding Assay (Affinity Determination):

    • Incubate cells with a constant concentration of the hydrophilic radioligand [3H] CGP 12177 (e.g., 0.5-1.0 nM) to label surface receptors.

    • Add increasing concentrations ( 10−12 to 10−4 M) of the unlabeled phenethylamino alcohol competitor.

    • Incubate at 37°C for 2 hours to reach equilibrium.

    • Wash rapidly with ice-cold buffer to remove unbound ligand, lyse cells, and quantify radioactivity via liquid scintillation counting.

    • Validation Check: Use 10 μ M propranolol to define non-specific binding and ensure assay window validity.

  • Washout Kinetics (Duration of Action):

    • To differentiate SABAs from LABAs, incubate cells with the test compound at its EC80​ concentration for 1 hour.

    • Perform extensive washing (3x with fresh media) and re-measure [3H] CGP 12177 binding at specific time intervals (0, 1, 2, 4 hours). Rapid recovery of radioligand binding indicates a short-acting compound (e.g., salbutamol), while sustained inhibition indicates micro-kinetic anchoring (e.g., salmeterol) [5].

  • Functional cAMP Assay (Efficacy Determination):

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with the test compound for 30 minutes.

    • Lyse cells and measure cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

    • Normalize data to the maximal response elicited by a full agonist (e.g., isoprenaline) to determine if the compound is a full or partial agonist.

Workflow CellPrep 1. CHO-K1 Cell Culture (Stable B2AR Expression) Radioligand 2. Radioligand Binding Assay ([3H]CGP 12177 + Competitor) CellPrep->Radioligand Seed cells cAMP 4. Functional cAMP Assay (Measure Efficacy/EC50) CellPrep->cAMP Parallel functional prep Washout 3. Washout Kinetics (Assess Binding Duration) Radioligand->Washout Remove unbound DataAnalysis 5. Schild Plot & EC50 Determination Washout->DataAnalysis Quantify affinity (Ki) cAMP->DataAnalysis Quantify efficacy

Fig 2. Workflow for evaluating receptor binding kinetics and functional cAMP accumulation.

Advanced Paradigms: Biased Agonism and Allosteric Modulation

Modern drug design involving phenethylamino alcohols is moving beyond simple orthosteric agonism. Chronic use of full β2​ -agonists can lead to receptor desensitization and internalization, mediated by β -arrestin recruitment. Recent breakthroughs have identified biased allosteric modulators (e.g., DFPQ) that selectively inhibit β -arrestin interaction with the β2​ -AR without impairing the canonical cAMP production driven by the phenethylamino alcohol agonist [6]. Evaluating new phenethylamino derivatives must now include β -arrestin recruitment assays (e.g., BRET assays) to ensure a favorable bias profile that maximizes bronchodilation while minimizing tachyphylaxis.

References
  • Title: Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands Source: American Journal of Hypertension URL: [Link]

  • Title: Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist Source: Nature Communications URL: [Link]

  • Title: Salmeterol's Extreme β2 Selectivity Is Due to Residues in Both Extracellular Loops and Transmembrane Domains Source: Molecular Pharmacology URL: [Link]

  • Title: A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra-Long-Acting β2-Agonists Used for Asthma and COPD Source: Frontiers in Pharmacology URL: [Link]

  • Title: Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Differentiating 3-(Phenethylamino)propan-1-ol from structural isomers via IR spectroscopy

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of distinguishing regioisomers and functional group isomers during Active Pharmaceutical Ingredient (API) s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of distinguishing regioisomers and functional group isomers during Active Pharmaceutical Ingredient (API) synthesis.

While Mass Spectrometry (MS) is the gold standard for determining molecular weight, it is inherently "blind" to structural isomers that share the same exact mass unless subjected to complex, time-consuming MS/MS fragmentation studies. In these scenarios, Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—serves as a rapid, non-destructive, and highly specific orthogonal technique.

This guide provides a comprehensive framework for differentiating 3-(Phenethylamino)propan-1-ol from its structural isomers using vibrational spectroscopy, grounded in mechanistic causality and self-validating experimental protocols.

The Isomeric Landscape & Analytical Challenge

Our target molecule, 3-(Phenethylamino)propan-1-ol ( C11​H17​NO ), is a versatile pharmacophore featuring a secondary amine, a primary alcohol, and a monosubstituted aromatic ring. To demonstrate the discriminative power of IR spectroscopy, we will compare it against three exact-mass structural isomers that feature subtle functional group variations:

  • Target: 3-(Phenethylamino)propan-1-ol (Secondary Amine, Primary Alcohol)

  • Isomer A: 1-(Phenethylamino)propan-2-ol (Secondary Amine, Secondary Alcohol)

  • Isomer B: 3-(N-benzyl-N-methylamino)propan-1-ol (Tertiary Amine, Primary Alcohol)

  • Isomer C: 2-Amino-5-phenylpentan-1-ol (Primary Amine, Primary Alcohol)

Below is the logical workflow we use to isolate the target molecule based on its unique vibrational signature.

IR_Decision_Tree Start Analyze IR Spectrum (3200-3500 cm⁻¹ Region) NH_Check N-H Stretch Profile? Start->NH_Check Primary_Amine Two Peaks (Sym/Asym) Primary Amine NH_Check->Primary_Amine 2 bands Tertiary_Amine Zero Peaks Tertiary Amine NH_Check->Tertiary_Amine 0 bands Secondary_Amine One Peak Secondary Amine NH_Check->Secondary_Amine 1 band Isomer_C Isomer C: 2-Amino-5-phenylpentan-1-ol Primary_Amine->Isomer_C Isomer_B Isomer B: 3-(N-benzyl-N-methylamino).. Tertiary_Amine->Isomer_B CO_Check Evaluate C-O Stretch (1000-1150 cm⁻¹) Secondary_Amine->CO_Check Primary_OH ~1050 cm⁻¹ Primary Alcohol CO_Check->Primary_OH Secondary_OH ~1120 cm⁻¹ Secondary Alcohol CO_Check->Secondary_OH Target Target Molecule: 3-(Phenethylamino)propan-1-ol Primary_OH->Target Isomer_A Isomer A: 1-(Phenethylamino)propan-2-ol Secondary_OH->Isomer_A

IR Spectroscopy Decision Tree for Differentiating Amino Alcohol Isomers.

Mechanistic Causality in IR Vibrations

To avoid merely "pattern matching," a robust analytical scientist must understand the quantum mechanical and physical causality behind spectral shifts.

Differentiating the Alcohol (Primary vs. Secondary)

The C-O single bond is highly polar, resulting in a large dipole moment derivative ( dμ/dx ) during vibration. This makes the C-O stretch the most intense peak in the "fingerprint" region between 1300 and 1000 cm⁻¹ [1].

  • Primary Alcohols (Target & Isomers B, C): The asymmetric C-C-O stretch typically occurs around 1050 cm⁻¹ .

  • Secondary Alcohols (Isomer A): Alkyl substitution at the hydroxyl-bearing carbon sterically and electronically strengthens the C-O bond. A stronger bond requires higher energy to vibrate, shifting the C-O stretch to a higher frequency, typically 1100–1150 cm⁻¹ [2].

Differentiating the Amine (Primary vs. Secondary vs. Tertiary)

The N-H stretching region (3300–3500 cm⁻¹) is diagnostic for amine classification, though it often overlaps with the broad O-H stretch.

  • Primary Amines (Isomer C): Possess two N-H bonds. These bonds couple to produce two distinct vibrational modes: asymmetric (higher frequency) and symmetric (lower frequency) stretching, yielding a characteristic "double peak" [3].

  • Secondary Amines (Target & Isomer A): Possess only one N-H bond, resulting in a single, distinct N-H stretching peak [4]. Additionally, they exhibit a broad out-of-plane N-H wagging band between 910–665 cm⁻¹ [5].

  • Tertiary Amines (Isomer B): Lack N-H bonds entirely. They will show no absorption in the 3300 cm⁻¹ region (aside from the O-H stretch) and no N-H wagging band [4].

Quantitative Diagnostic Summary
CompoundAmine TypeAlcohol TypeN-H Stretch (3300-3500 cm⁻¹)C-O Stretch (1000-1150 cm⁻¹)N-H Wag (910-665 cm⁻¹)
Target SecondaryPrimary~3300 cm⁻¹ (Single) ~1050 cm⁻¹ Present
Isomer A SecondarySecondary~3300 cm⁻¹ (Single)~1120 cm⁻¹Present
Isomer B TertiaryPrimaryNone~1050 cm⁻¹Absent
Isomer C PrimaryPrimary~3400, ~3300 cm⁻¹ (Double)~1050 cm⁻¹Present

Self-Validating Experimental Protocol: ATR-FTIR & H-D Exchange

A trustworthy protocol must be self-validating. Because the broad O-H stretch of the alcohol can obscure the sharper N-H stretches of the amine, standard ATR-FTIR is sometimes insufficient. We employ an Orthogonal H-D Exchange Workflow to definitively prove peak assignments.

Phase 1: Baseline ATR-FTIR Acquisition

  • System Suitability: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) at 4 cm⁻¹ resolution, 32 scans. Ensure the baseline is flat and water vapor/CO₂ bands are minimized.

  • Sample Application: Apply 2–5 mg of the pure liquid or solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil (if solid) to ensure uniform optical contact.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Initial Assessment: Log the exact wavenumber of the strongest peak in the 1000–1150 cm⁻¹ region to classify the alcohol. Observe the 3300 cm⁻¹ region for N-H shoulders on the O-H band.

Phase 2: Orthogonal Validation via H-D Exchange (The "Self-Validation" Step) To definitively unmask the N-H bands from the O-H band, we exploit Hooke's Law. By replacing exchangeable protons (O-H, N-H) with deuterium (O-D, N-D), the increased mass of the isotope shifts the vibrational frequencies lower by a predictable factor of ~1.37.

  • Derivatization: In a microcentrifuge tube, dissolve 10 mg of the sample in 100 µL of Deuterium Oxide ( D2​O ). Vortex for 30 seconds to facilitate rapid proton exchange.

  • Evaporation: Evaporate the D2​O under a gentle stream of nitrogen gas to yield the deuterated isotopologue.

  • Re-Acquisition: Run the ATR-FTIR spectrum of the deuterated sample.

  • Data Interpretation:

    • The broad O-H band (~3350 cm⁻¹) will shift to the O-D region (~2450 cm⁻¹).

    • The N-H band(s) (~3300 cm⁻¹) will shift to the N-D region (~2400 cm⁻¹).

    • Validation: If the original spectrum showed a single N-H shoulder that shifts to a single N-D peak, the presence of a secondary amine (Target) is unequivocally confirmed. If two peaks shift, it is Isomer C. If only the O-H shifts, it is Isomer B.

References

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols, Spectroscopy Online,[Link]

  • Infrared Spectra of Some Simple Organic Compounds, Steve's Open Lab,[Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?, TutorChase,[Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines, Spectroscopy Online,[Link]

  • IR Spectroscopy Tutorial: Amines, OrgChem Boulder,[Link]

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